molecular formula C9H9BrO3 B3057823 2-Bromo-3,6-dimethoxybenzaldehyde CAS No. 85432-87-7

2-Bromo-3,6-dimethoxybenzaldehyde

Cat. No.: B3057823
CAS No.: 85432-87-7
M. Wt: 245.07 g/mol
InChI Key: DVXQFFXHEVVPIS-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,6-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,6-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXQFFXHEVVPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463437
Record name Benzaldehyde, 2-bromo-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85432-87-7
Record name Benzaldehyde, 2-bromo-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3,6-dimethoxybenzaldehyde vs 6-bromo-2,3-dimethoxybenzaldehyde structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Synthetic Distinctions Between 2-Bromo-3,6-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde

For researchers and professionals in drug development and organic synthesis, the precise identification and utilization of constitutional isomers are of paramount importance. Subtle shifts in substituent placement on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-Bromo-3,6-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde. We will delve into their structural nuances, spectroscopic signatures, synthetic pathways, and the underlying chemical principles that govern their formation and behavior.

Core Structural and Electronic Differences

At first glance, both isomers share the same molecular formula, C9H9BrO3, and a molecular weight of 245.07 g/mol .[1] However, the arrangement of the bromo and two methoxy substituents relative to the benzaldehyde core dictates their unique chemical identities.

2-Bromo-3,6-dimethoxybenzaldehyde places the bromine atom ortho to the aldehyde group and meta to both methoxy groups. The methoxy groups are positioned at C3 and C6.

6-bromo-2,3-dimethoxybenzaldehyde positions the bromine atom ortho to the aldehyde group but also ortho to one of the methoxy groups (at C2). The methoxy groups are adjacent at the C2 and C3 positions.

This variance in substitution patterns leads to significant differences in:

  • Steric Hindrance: The environment around the aldehyde functional group in 6-bromo-2,3-dimethoxybenzaldehyde is more sterically crowded due to the adjacent methoxy group at C2, which can influence its reactivity towards nucleophiles.

  • Electronic Effects: The interplay of the electron-withdrawing inductive effect of the bromine and aldehyde groups, and the electron-donating mesomeric (resonance) effect of the methoxy groups, differs between the two isomers. This influences the electron density of the aromatic ring and the reactivity of the aldehyde.

Below is a visual representation of their distinct structures.

Caption: Comparative structures of the two title isomers.

Spectroscopic Differentiation: An Analytical Guide

Unequivocal identification of these isomers is reliant on standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The proton NMR spectra provide the most direct and clear-cut differentiation:

  • 2-Bromo-3,6-dimethoxybenzaldehyde: The two aromatic protons (at C4 and C5) are not adjacent to each other and are in different chemical environments. They are expected to appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved).

  • 6-bromo-2,3-dimethoxybenzaldehyde: The two aromatic protons (at C4 and C5) are adjacent. They will couple with each other, resulting in an AB quartet system, which manifests as two distinct doublets.[2] The reported spectrum shows these doublets at approximately δ 7.31 (d, J=8.7 Hz, 1H) and δ 6.94 (d, J=7.5 Hz, 1H).[2]

The aldehyde proton appears as a singlet in both isomers, typically downfield (δ 10-11 ppm). The methoxy protons will appear as two distinct singlets for each isomer, generally in the δ 3.8-4.0 ppm range.[2]

¹³C NMR Spectroscopy

While more subtle, the ¹³C NMR spectra also show distinct differences based on the substituent effects on carbon chemical shifts.

  • 2-Bromo-3,6-dimethoxybenzaldehyde: The spectrum will show 9 distinct signals corresponding to the 9 unique carbon atoms.

  • 6-bromo-2,3-dimethoxybenzaldehyde: Similarly, this isomer will display 9 signals. The chemical shifts of the aromatic carbons, particularly those bearing the bromo and methoxy groups, will differ significantly from its isomer due to the different electronic environments. For instance, the reported ¹³C NMR data for 6-bromo-2,3-dimethoxybenzaldehyde shows key signals at δ 190.4 (C=O), 152.8, 152.1, 129.3, 128.7, 117.6, 112.8 (aromatic C), and 62.3, 56.2 (methoxy C).[2]

Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the two isomers.

Property2-Bromo-3,6-dimethoxybenzaldehyde6-bromo-2,3-dimethoxybenzaldehydeReference(s)
CAS Number 85432-87-753811-50-0[3],[1]
Molecular Formula C9H9BrO3C9H9BrO3[1]
Molecular Weight 245.07245.07[1]
Melting Point 102-104 °C75-77 °C[4],[2]
Appearance Needles/PlatesWhite Powder/Colorless Crystals[4],[2]
¹H NMR (Aromatic) Two singletsTwo doublets (AB quartet)[2]
¹³C NMR (Aldehyde C) Not specified~190.4 ppm[2]

Synthesis and Regioselectivity

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the starting material are crucial.

Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde

This isomer is synthesized via the direct bromination of 2,3-dimethoxybenzaldehyde.[2] The methoxy groups at C2 and C3 are ortho-, para-directing and activating. The aldehyde group is meta-directing and deactivating. The C6 position is activated by the C2-methoxy group (ortho) and the C3-methoxy group (para), making it the most electron-rich and sterically accessible site for electrophilic attack.

Experimental Protocol: Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde [2]

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.5 eq) in DMF.

  • Reaction: Add the NBS solution dropwise to the aldehyde solution over a period of 30 minutes at room temperature.

  • Stirring: Stir the reaction mixture for 48 hours.

  • Work-up: Pour the reaction solution into a mixture of ice and water (approx. 6 volumes of the total DMF).

  • Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purification: The product is obtained as a white powder. Crystals suitable for analysis can be obtained by slow evaporation from a dichloromethane solution.

G cluster_synthesis Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde start 2,3-Dimethoxybenzaldehyde in DMF reaction Stir at RT 48 hours start->reaction reagent N-Bromosuccinimide (NBS) in DMF reagent->reaction workup Quench with Ice/Water Filter Precipitate reaction->workup product 6-bromo-2,3-dimethoxybenzaldehyde workup->product

Caption: Workflow for the synthesis of the 6-bromo isomer.

Synthesis of 2-Bromo-3,6-dimethoxybenzaldehyde

The synthesis of this isomer is less direct. It has been reported as a minor product from the bromination of 2,5-dimethoxybenzaldehyde.[4] In this reaction, the major product is 4-bromo-2,5-dimethoxybenzaldehyde. The formation of the 2-bromo isomer highlights the competing directing effects of the substituents.

Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde [4]

  • Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Prepare a solution of Bromine (Br₂) (1.0 eq) in glacial acetic acid and add it to the aldehyde solution with good stirring.

  • Reaction: Let the reaction mixture stand at room temperature for 48 hours.

  • Work-up: Pour the mixture into cold water with vigorous stirring to induce crystallization.

  • Isolation: Filter the solid, wash with water, and air dry. The resulting solid is a mixture of isomers.

  • Purification: Separation of 2-Bromo-3,6-dimethoxybenzaldehyde (the minor product) from the major 4-bromo isomer is achieved by column chromatography.

The regioselectivity is governed by the powerful ortho-, para-directing nature of the two methoxy groups. The C4 and C6 positions are most activated. However, substitution at C2 (which becomes C2 in the product name after re-prioritization) can also occur, leading to the formation of 2-Bromo-3,6-dimethoxybenzaldehyde.

Reactivity and Applications

The distinct steric and electronic profiles of these isomers suggest different reactivities and make them suitable for different synthetic strategies.

  • 6-bromo-2,3-dimethoxybenzaldehyde has been investigated for its molecular structure and electronic properties, including its potential for nonlinear optical applications.[5][6] The bromine at C6 and the aldehyde at C1 make it a versatile building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and further functionalization.[7]

  • 2-Bromo-3,6-dimethoxybenzaldehyde , with its bromine atom also ortho to the aldehyde, is similarly a candidate for cross-coupling reactions. Its utility as a synthetic intermediate is valuable in constructing complex molecular architectures where this specific substitution pattern is required.

Both compounds are valuable precursors in medicinal chemistry and materials science, where the bromo-dimethoxy-phenyl moiety is a common structural motif found in biologically active natural products.[2]

Conclusion

While 2-Bromo-3,6-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde are constitutional isomers with the same molecular formula, their structural arrangements lead to distinct and predictable differences in their spectroscopic properties, melting points, and synthetic accessibility. The most reliable method for their differentiation is ¹H NMR spectroscopy, which clearly distinguishes the aromatic proton coupling patterns. Understanding the principles of regioselectivity in their synthesis allows for the targeted preparation of the desired isomer, a critical capability for researchers in the chemical and pharmaceutical sciences.

References

  • Borges, A. C. A., Aguiar, A. S. N., de Oliveira, S. S., Camargo, A. J., & Napolitano, H. B. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33, 1069-1085. [Link]

  • ResearchGate. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde. [Link]

  • ChemSrc. (2025). 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. [Link]

  • Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. [Link]

  • ACS Publications. (2022). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. The Journal of Physical Chemistry A. [Link]

  • Organic Preparations and Procedures International. (1991). THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE. STRUCTURAL PROOF OF THE 6-BROMO ISOMER via 3,6-DIMETHOXYBENZOCYCLOBUTENE. [Link]

  • designer-drug.com. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChemLite. (n.d.). 6-bromo-2,3-dimethoxybenzaldehyde (C9H9BrO3). [Link]

  • Chemister.ru. (n.d.). 4-bromo-2,5-dimethoxybenzaldehyde. [Link]

Sources

Technical Guide: Solubility Profile and Process Chemistry of 2-Bromo-3,6-dimethoxybenzaldehyde

[1]

CAS Number: 85432-87-7 Molecular Formula: C



Molecular Weight:1

Executive Summary

2-Bromo-3,6-dimethoxybenzaldehyde is a critical electrophilic building block used in the synthesis of functionalized phenethylamines, stilbenes, and heterocyclic pharmaceutical scaffolds.[1] Its utility in drug development relies heavily on its purity, which is often compromised by the presence of its regioisomer, 4-bromo-2,5-dimethoxybenzaldehyde.[1]

This guide addresses the primary challenge in handling this compound: Solubility-driven purification . Unlike many benzaldehyde derivatives that are oils, this compound is a crystalline solid (MP: 102–126°C depending on polymorph/purity), allowing for highly specific solvent-based purification strategies.[1]

Physicochemical Solubility Profile

Understanding the polarity profile of 2-Bromo-3,6-dimethoxybenzaldehyde is essential for solvent selection.[1] The molecule possesses a lipophilic brominated benzene core flanked by two electron-donating methoxy groups and a polar aldehyde moiety.[1] This "push-pull" electronic structure creates a specific solubility window.[1]

Solvent Compatibility Table

The following data summarizes the qualitative solubility behavior observed during standard process chemistry workflows (extraction, reaction, and crystallization).

Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM)High Primary extraction solvent; fully solubilizes at RT.[1]
Chlorinated ChloroformHigh Used in NMR analysis and halogenation reactions.[1]
Esters Ethyl Acetate (EtOAc)High Excellent for extraction; too soluble for cold recrystallization alone.[1]
Alcohols Isopropanol (IPA)Temperature-Dependent Ideal for Recrystallization. Soluble at reflux; crystallizes upon cooling.[1]
Alcohols Ethanol (EtOH)Moderate/High Soluble at RT; often requires water co-solvent to induce precipitation.[1]
Carboxylic Acids Glacial Acetic AcidHigh Standard reaction medium for bromination; product remains soluble until water addition.[1]
Hydrocarbons Hexanes / HeptaneLow / Insoluble Used as an anti-solvent to crash out product from DCM or EtOAc.[1]
Aqueous WaterInsoluble Universal anti-solvent; essential for quenching reaction mixtures.[1]

Process Note: The compound exhibits a steep solubility curve in Isopropanol (IPA) , making it the solvent of choice for separating the 2-bromo-3,6-dimethoxy isomer from the more soluble 4-bromo-2,5-dimethoxy impurities.[1]

Experimental Protocols

Protocol A: Saturation Recrystallization (Purification)

Objective: Isolation of high-purity 2-Bromo-3,6-dimethoxybenzaldehyde from crude bromination mixtures.[1]

Context: During the bromination of 2,5-dimethoxybenzaldehyde, the 4-bromo isomer is the major product.[1][2][3] The 2-bromo-3,6-dimethoxy isomer (minor product) accumulates in the mother liquor or co-precipitates.[1] This protocol leverages the differential solubility in Isopropanol.[1]

  • Dissolution: Transfer the crude solid mixture (containing both isomers) into a round-bottom flask. Add Isopropanol (IPA) (approx. 10 mL per gram of crude).[1]

  • Reflux: Heat the mixture to reflux (82°C) with magnetic stirring until all solids dissolve completely.

    • Troubleshooting: If solids persist, add IPA in 1 mL increments.[1] Do not use a large excess.

  • Hot Filtration (Optional): If insoluble inorganic salts (e.g., KBr) are present, filter the hot solution through a pre-warmed sintered glass funnel.[1]

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

    • Mechanism:[1][4] Slow cooling promotes the formation of defined needles/plates rather than amorphous powder.[1]

  • Crystallization: The 2-Bromo-3,6-dimethoxybenzaldehyde will crystallize as distinct needles. The 4-bromo isomer typically remains in the supernatant (mother liquor) due to higher solubility in cold alcohols.[1]

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold IPA (0°C).

  • Drying: Dry under vacuum at 40°C.

    • Expected MP: 102–104°C (Note: Literature values vary up to 126°C, likely due to polymorphic forms or high-purity samples).[1]

Protocol B: Solvent Swapping (Reaction to Isolation)

Objective: Efficient transition from reaction solvent to isolation solvent.

  • Reaction Phase: Bromination is typically conducted in Glacial Acetic Acid .[1]

  • Quenching: Pour the reaction mixture into 5 volumes of Ice Water .

  • Precipitation: The 2-Bromo-3,6-dimethoxybenzaldehyde (and isomers) will precipitate immediately as a solid due to water insolubility.[1]

  • Filtration: Filter the crude solid. Do not extract with DCM at this stage if the goal is to remove acid-soluble impurities.[1]

  • Washing: Wash the filter cake copiously with water to remove residual acetic acid.[1]

  • Solvent Swap: Proceed to Protocol A (Recrystallization) using the wet cake, adjusting the IPA volume to account for residual water.

Process Logic & Visualization

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the process stage (Reaction, Extraction, or Purification).[1]

SolubilityLogicStartProcess Stage SelectionReactionReaction Medium(Bromination)Start->ReactionExtractionWork-up / ExtractionStart->ExtractionPurificationPurification / CrystallizationStart->PurificationAceticGlacial Acetic Acid(High Solubility, Stable)Reaction->AceticStandardWaterWater(Anti-Solvent / Quench)Reaction->WaterQuench (Precipitates Product)DCMDichloromethane (DCM)(High Solubility, Volatile)Extraction->DCMDissolves ProductExtraction->WaterRemoves Salts/AcidsIPAIsopropanol (IPA)(Temp-Dependent Solubility)Purification->IPARecrystallization (Selectivity)Purification->WaterImpurity Wash

Caption: Solvent selection logic based on the operational phase of the synthesis workflow.

Diagram 2: Purification Workflow

This workflow illustrates the critical separation of the target 2-bromo isomer from the 4-bromo impurity using solubility differences.

PurificationWorkflowCrudeCrude Mixture(2-Br & 4-Br Isomers)DissolveDissolve in Hot IPA(Reflux @ 82°C)Crude->DissolveCoolCool to RT(Slow Crystallization)Dissolve->CoolFilterVacuum FiltrationCool->FilterSolidSolid Cake:2-Bromo-3,6-dimethoxybenzaldehyde(Target)Filter->SolidInsoluble @ RTLiquorMother Liquor:4-Bromo-2,5-dimethoxybenzaldehyde(Impurity)Filter->LiquorSoluble @ RT

Caption: Purification workflow utilizing the differential solubility of isomers in Isopropanol.

Safety & Handling (E-E-A-T)

While 2-Bromo-3,6-dimethoxybenzaldehyde is a valuable intermediate, it shares hazard profiles with other halogenated benzaldehydes.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Handling Precaution: When heating solvents like Isopropanol or Acetic Acid, always utilize a fume hood to prevent inhalation of vapors.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents.[1][5][6] The aldehyde group is susceptible to oxidation to the carboxylic acid (2-bromo-3,6-dimethoxybenzoic acid) if exposed to air/oxidizers for prolonged periods in solution.[1]

References

  • Synthesis and Isomer Distribution

    • Title: Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes (Discusses bromination of 2,5-dimethoxybenzaldehyde and isolation of the 2-bromo-3,6-isomer).[1][3]

    • Source: Designer Drugs / UPM[1]

    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: 2-Bromo-3,6-dimethoxybenzaldehyde Product Information[1][3][7]

    • Source: BLD Pharm[1][7]

  • Safety Data Sheet (SDS)

    • Title: 4-Bromo-2,5-dimethoxybenzaldehyde SDS (Isomer Safety Proxy)
    • Source: Fisher Scientific[1]

2-Bromo-3,6-dimethoxybenzaldehyde melting point literature values

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative technical analysis of 2-Bromo-3,6-dimethoxybenzaldehyde , focusing on the critical resolution of conflicting literature melting point values, synthesis pathways, and purification protocols.

Part 1: Chemical Identity & Structural Disambiguation

A significant portion of the confusion in literature regarding this compound stems from nomenclature variations and historical misidentification. It is critical to recognize that 2-Bromo-3,6-dimethoxybenzaldehyde is chemically synonymous with 6-Bromo-2,5-dimethoxybenzaldehyde .

  • IUPAC Name: 2-Bromo-3,6-dimethoxybenzaldehyde[1][2][3][4]

  • Alternative Name: 6-Bromo-2,5-dimethoxybenzaldehyde[5][6]

  • CAS Number: 85432-87-7 (often associated with the specific isomer), 53811-50-0 (generic or isomer specific depending on vendor).

  • Molecular Formula: C₉H₉BrO₃[2]

  • Molecular Weight: 245.07 g/mol

The "Rubenstein Error" (Critical Context)

In 1925, Rubenstein reported that the bromination of 2,5-dimethoxybenzaldehyde yielded exclusively the 6-bromo isomer.[5] Later rigorous analysis by Sardessai & Abramson (1991) and Cassels (1990) proved this incorrect. The reaction predominantly yields the 4-bromo isomer (~80-90%), with the desired 2-bromo-3,6-dimethoxy isomer appearing as a minor product (~5-15%).

Researchers relying on older texts often confuse the melting point of the major impurity (4-bromo) with the target compound.

Part 2: Literature Melting Point Survey

The following table consolidates validated literature values, distinguishing the target compound from its common isomers to prevent experimental error.

CompoundStructure NoteMelting Point (°C)Reference
2-Bromo-3,6-dimethoxybenzaldehyde Target (Ortho H's) 102 – 103 °C Sardessai (1991) [1]
Recryst. from i-PrOH102 – 104 °C Cassels (1990) [2]
4-Bromo-2,5-dimethoxybenzaldehyde Major Impurity (Para H's)132 – 133 °C Sardessai (1991) [1]
5-Bromo-2,3-dimethoxybenzaldehyde Isomer81 – 84 °C Sigma-Aldrich [3]
6-Bromo-2,3-dimethoxybenzaldehyde Isomer75 – 77 °C J. Braz. Chem. Soc. [4]

Technical Insight: If your isolated solid melts above 120°C, you have likely isolated the 4-bromo impurity, not the target.

Part 3: Synthesis & Impurity Profile

The synthesis of 2-bromo-3,6-dimethoxybenzaldehyde is challenging due to the directing effects of the methoxy groups.

Mechanism of Isomer Formation

The starting material, 2,5-dimethoxybenzaldehyde , has two methoxy groups (strong ortho/para directors) and one aldehyde group (strong meta director).

  • C-4 Position: Para to the 1-CHO (deactivated) but Ortho to 5-OMe and Para to 2-OMe. This position is highly activated by the methoxy groups.

  • C-6 Position (Target): Ortho to 1-CHO (sterically hindered) and Ortho to 5-OMe.

  • Result: Bromination overwhelmingly favors the C-4 position due to sterics and electronics, making the target C-6 isomer a minor product that remains in the mother liquor during initial crystallization.

Visualizing the Pathway

SynthesisPath Start 2,5-Dimethoxybenzaldehyde (Starting Material) Inter Reaction Mixture Start->Inter Bromination Reagent Br2 / Acetic Acid Reagent->Inter Major 4-Bromo-2,5-dimethoxybenzaldehyde (Major Product: ~85%) MP: 132-133°C Inter->Major Fast Crystallization (Precipitates First) Minor 2-Bromo-3,6-dimethoxybenzaldehyde (Target Minor Product: ~15%) MP: 102-103°C Inter->Minor Remains in Mother Liquor

Figure 1: Reaction pathway illustrating the competitive bromination that leads to the prevalence of the 4-bromo impurity.

Part 4: Detailed Experimental Protocol

To successfully isolate the target, one must process the filtrate (mother liquor) rather than the initial precipitate.

Method: Bromination & Fractional Crystallization

Adapted from Sardessai & Abramson (1991) and Cassels (1990).

Reagents:

  • 2,5-Dimethoxybenzaldehyde (20.0 g, 120 mmol)

  • Bromine (20.0 g, 125 mmol)[3]

  • Glacial Acetic Acid (175 mL total)

  • Ethanol (95%) or Isopropanol for recrystallization

Step-by-Step Procedure:

  • Dissolution: Dissolve 20.0 g of 2,5-dimethoxybenzaldehyde in 115 mL of glacial acetic acid.

  • Addition: Add a solution of 20.0 g Bromine in 60 mL glacial acetic acid dropwise at room temperature. Stir for 24 hours.

  • Quenching: Pour the mixture into ice water. A heavy precipitate will form.

  • Filtration (Critical Step): Filter the solid.

    • Solid Fraction: This is predominantly the 4-bromo isomer (MP ~132°C). Set aside or discard if not needed.

    • Filtrate Fraction: This contains the target 6-bromo isomer.

  • Extraction: Extract the aqueous filtrate with Dichloromethane (DCM) or Ether. Wash with sodium bicarbonate (to remove acid) and water.[7] Dry over MgSO₄.[6][7]

  • Isolation: Evaporate the solvent to obtain a crude oil/solid mixture.

  • Purification:

    • Option A (Chromatography): Silica gel column.[7] Elute with Benzene or Hexane:Ethyl Acetate (4:1). The target isomer typically elutes after any remaining 4-bromo isomer (check TLC).

    • Option B (Recrystallization): Recrystallize the residue from Isopropanol or 95% Ethanol.

    • Yield: Expect ~1.5 g to 4.7 g (5–13% yield).

    • Final MP Check: The crystals should melt at 102–104°C .

Part 5: Analytical Validation (QC)

Due to the close structural similarity of the isomers, Melting Point alone is insufficient for rigorous validation. 1H-NMR is the definitive confirmation tool.

1H-NMR Distinction Logic
  • Target (2-Bromo-3,6-dimethoxy):

    • The aromatic protons are at positions 4 and 5.[6]

    • These protons are Ortho to each other.

    • Signal: An AB Quartet (two doublets) with a coupling constant J ≈ 9.0 Hz .

  • Impurity (4-Bromo-2,5-dimethoxy):

    • The aromatic protons are at positions 3 and 6.

    • These protons are Para to each other.[5]

    • Signal: Two distinct Singlets (Para coupling is negligible, J < 1 Hz).

Validation Workflow

QC_Workflow Sample Isolated Solid Sample MP_Check Melting Point Test Sample->MP_Check High_MP MP > 120°C MP_Check->High_MP Too High Target_MP MP 102-104°C MP_Check->Target_MP Matches Lit. Result_Bad IDENTIFIED: 4-Bromo Impurity (Incorrect Isomer) High_MP->Result_Bad NMR_Check 1H-NMR Analysis (Aromatic Region) Target_MP->NMR_Check Singlets Two Singlets observed NMR_Check->Singlets Para H's Doublets AB Quartet (J ~9Hz) NMR_Check->Doublets Ortho H's Singlets->Result_Bad Result_Good CONFIRMED: 2-Bromo-3,6-dimethoxy (Target Compound) Doublets->Result_Good

Figure 2: Decision tree for validating the identity of the synthesized bromobenzaldehyde.

Part 6: References

  • Sardessai, M. S., & Abramson, H. N. (1991). The Bromination of 2,5-Dimethoxybenzaldehyde.[1][2][3][5][6] Structural Proof of the 6-Bromo Isomer via 3,6-Dimethoxybenzocyclobutene. Organic Preparations and Procedures International, 23(4), 419-424.[6]

  • Cassels, B. L., & Sepulveda-Boza, S. (1990).[1] Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.[1]

  • Sigma-Aldrich . (n.d.). Product Specification: 5-Bromo-2,3-dimethoxybenzaldehyde. Retrieved from Sigma-Aldrich.com.

  • Alves, C. et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society.

  • Rubenstein, L. (1925).[5] The Nitration and Bromination of 2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 127, 1998-2004. (Historical reference for the incorrect assignment).

Sources

2-Bromo-3,6-dimethoxybenzaldehyde PubChem CID 11237309

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Brominated Dimethoxybenzaldehydes: A Focused Study on 2-Bromo-3,6-dimethoxybenzaldehyde and its Isomers

This guide provides a detailed examination of 2-Bromo-3,6-dimethoxybenzaldehyde (PubChem CID: 11237309), a member of the brominated methoxyphenyl class of compounds. Recognizing the sparse experimental data for this specific isomer, this document leverages comprehensive data from its close structural analog, 6-bromo-2,3-dimethoxybenzaldehyde, to provide researchers, chemists, and drug development professionals with a robust framework for understanding the synthesis, characterization, and potential utility of this chemical family.

Introduction to 2-Bromo-3,6-dimethoxybenzaldehyde

2-Bromo-3,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde. The strategic placement of a bromine atom and two methoxy groups on the benzaldehyde scaffold makes it a potentially valuable, yet under-explored, building block in synthetic chemistry. The brominated methoxyphenyl moiety is a key pharmacophore found in various natural alkaloids that exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The specific substitution pattern of each isomer can significantly influence its chemical reactivity and biological profile.

While PubChem provides computed data for 2-Bromo-3,6-dimethoxybenzaldehyde, peer-reviewed, experimental literature detailing its synthesis and application is limited. Therefore, this guide will present its known properties and subsequently use the well-documented synthesis and characterization of the closely related isomer, 6-bromo-2,3-dimethoxybenzaldehyde, as a scientifically grounded case study.

Physicochemical Properties (Computed)
PropertyValueSource
PubChem CID 11237309PubChem
Molecular Formula C₉H₉BrO₃PubChem
Molecular Weight 245.07 g/mol PubChem
IUPAC Name 2-bromo-3,6-dimethoxybenzaldehydePubChem
CAS Number 85432-87-7BLD Pharm[2]

Synthesis Pathway: An Isomeric Case Study

Due to the lack of a detailed published synthesis for 2-Bromo-3,6-dimethoxybenzaldehyde, we present the robust and well-documented protocol for the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde .[1][3] This procedure serves as a foundational method that could be adapted for other isomers.

Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde

The synthesis is achieved via electrophilic aromatic substitution, specifically the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the bromine source.[1]

Causality and Experimental Rationale:

  • Choice of Reagent (NBS): N-bromosuccinimide is selected as a mild and selective brominating agent. Compared to molecular bromine (Br₂), NBS is easier to handle and often provides better control over the reaction, minimizing the formation of poly-brominated byproducts.

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves both the starting material and NBS. Its polar nature helps to stabilize the charged intermediates formed during the electrophilic substitution mechanism, thereby facilitating the reaction.

  • Reaction Time (48h): The extended reaction time ensures the completion of the bromination, which can be sluggish due to the electronic effects of the substituents on the aromatic ring.

  • Work-up Procedure: Pouring the reaction mixture into ice water causes the organic product to precipitate, as it is poorly soluble in water. This allows for easy separation from the water-soluble DMF and other byproducts by simple filtration.

Detailed Experimental Protocol
  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF) in a suitable reaction flask.

  • Reagent Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.

  • Addition: Add the NBS solution dropwise to the solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes while stirring.

  • Reaction: Allow the mixture to stir at room temperature for 48 hours.

  • Precipitation: Pour the reaction solution into 500 mL of ice and water. A precipitate will form.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water to remove any residual DMF and succinimide.

  • Product: The resulting white powder is 6-bromo-2,3-dimethoxybenzaldehyde (yield: 60%).[1]

  • Crystallization (Optional): For high-purity crystals suitable for X-ray diffraction, the crude product can be recrystallized by slow evaporation from a dichloromethane solution.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Inputs cluster_process Process cluster_product Output A 2,3-Dimethoxybenzaldehyde P1 Dropwise Addition (30 min) A->P1 B N-Bromosuccinimide (NBS) B->P1 C DMF (Solvent) C->P1 P2 Stirring at RT (48 hours) P1->P2 P3 Precipitation (Ice Water) P2->P3 P4 Filtration & Washing P3->P4 Z 6-Bromo-2,3- dimethoxybenzaldehyde P4->Z

Caption: Synthetic workflow for 6-bromo-2,3-dimethoxybenzaldehyde.

Structural Characterization and Analysis

The identity and purity of a synthesized compound must be confirmed through rigorous analytical techniques. The data presented here is for 6-bromo-2,3-dimethoxybenzaldehyde , as reported in the literature.[1]

Spectroscopic and Physical Data
Data TypeResult
Appearance Colorless crystals
Melting Point 75-77 °C
¹H NMR (400 MHz, CDCl₃)δ 10.31 (s, 1H), 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2
FTIR (ATR)ν / cm⁻¹ 1685, 1570, 1468

Data Interpretation:

  • ¹H NMR: The singlet at 10.31 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region (7.31 and 6.94 ppm) confirm the disubstituted pattern on the ring adjacent to the bromine. The two singlets at 3.91 and 3.87 ppm correspond to the two distinct methoxy groups.

  • ¹³C NMR: The peak at 190.4 ppm is indicative of the aldehyde carbonyl carbon. The remaining peaks correspond to the aromatic carbons and the two methoxy carbons.

  • FTIR: The strong absorption at 1685 cm⁻¹ is a classic signature of the C=O stretch of an aromatic aldehyde.

Molecular Properties and Intermolecular Interactions

Advanced computational studies, such as Density Functional Theory (DFT), provide deep insights into the electronic properties and intermolecular forces that govern the behavior of these molecules in the solid state.[1][3] For 6-bromo-2,3-dimethoxybenzaldehyde, analysis revealed that the crystal structure is stabilized by C-H···O interactions and, notably, by halogen bonds.[1] A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species.[1] Understanding these interactions is critical in crystal engineering and drug design, as they influence crystal packing, solubility, and ligand-protein binding.

Conceptual Diagram of Intermolecular Forces

Intermolecular_Forces Molecule1 6-Bromo-2,3-dimethoxybenzaldehyde (Molecule A) Molecule2 6-Bromo-2,3-dimethoxybenzaldehyde (Molecule B) Molecule1->Molecule2 C-H···O Interaction Molecule3 6-Bromo-2,3-dimethoxybenzaldehyde (Molecule C) Molecule2->Molecule3 Halogen Bond (Br···Br)

Caption: Key intermolecular forces stabilizing crystal structures.

Reactivity and Applications in Drug Development

Brominated benzaldehydes are versatile intermediates in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. The aldehyde group is a gateway to a multitude of chemical transformations, including oxidations, reductions, and condensations.

While specific applications for 2-Bromo-3,6-dimethoxybenzaldehyde are not yet defined, its structural class is significant:

  • Scaffolds for Bioactive Molecules: These compounds serve as precursors for synthesizing natural products and their derivatives.[1]

  • Antitumor Potential: The indenone scaffold, which can be synthesized from substituted benzaldehydes, is found in molecules with anticancer properties.[4] For example, introducing methoxy groups onto the benzaldehyde ring has been shown to enhance the antitumor activity of certain 2-benzylidene-1-indanone derivatives.[4]

  • Anti-inflammatory Activity: Phenolic aldehydes, including brominated vanillin derivatives, have demonstrated anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[5]

Conclusion

2-Bromo-3,6-dimethoxybenzaldehyde represents a molecule of interest with significant untapped potential as a synthetic building block. While its specific experimental profile remains to be fully elucidated, a comprehensive understanding can be constructed by examining well-characterized isomers like 6-bromo-2,3-dimethoxybenzaldehyde. The detailed synthetic and analytical protocols presented in this guide provide a solid foundation for researchers to explore the chemistry of this compound and the broader family of brominated dimethoxybenzaldehydes, paving the way for new discoveries in materials science and medicinal chemistry.

References

  • Borges, F. et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Borges, F. et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Sains Malaysiana. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Available at: [Link]

  • designer-drug.com. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Available at: [Link]

  • Wang, Y. et al. (2024). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Scientific Reports. Available at: [Link]

  • Lee, J. et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Strategic Sourcing & Application Guide: 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 85432-87-7 [1]

Executive Summary

This technical guide addresses the procurement, verification, and synthetic utility of 2-Bromo-3,6-dimethoxybenzaldehyde . Often misidentified in commercial catalogs due to historical regio-chemical ambiguity, this compound is a critical scaffold for the synthesis of benzoquinone-based antitumor agents and complex isoquinoline alkaloids.

This document serves researchers requiring high-purity starting materials, providing a decision framework between commercial procurement (Buy) and laboratory synthesis (Make), underpinned by rigorous Quality Control (QC) protocols.

Part 1: Chemical Profile & Significance

The structural integrity of 2-Bromo-3,6-dimethoxybenzaldehyde is defined by the specific substitution pattern which allows for orthogonal functionalization. Unlike its more common isomer (4-bromo-2,5-dimethoxybenzaldehyde), the 2-bromo-3,6-dimethoxy motif provides a "protected" quinone oxidation state, essential for late-stage oxidative demethylation.

FeatureSpecification
IUPAC Name 2-Bromo-3,6-dimethoxybenzaldehyde
CAS Number 85432-87-7 (Note: Often confused with 53173-95-6 or 71295-21-1)
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Key Pharmacophore Precursor to p-benzoquinones; A-ring synthons for isoquinolines
Physical State Pale yellow crystalline solid
Melting Point 102–104 °C (Distinct from 4-bromo isomer: 132–133 °C)

Part 2: The Sourcing Landscape (Buy vs. Make)

Due to the difficulty of selective bromination at the 2-position of 2,5-dimethoxybenzaldehyde, this compound commands a premium price and is frequently out of stock.

Commercial Suppliers & Pricing Tiers

Note: Prices are estimates based on Q1 2025 market data for high-purity research grades. Always request a Certificate of Analysis (CoA) confirming ¹H-NMR regiochemistry.

Supplier TierRepresentative VendorsTypical Pack SizeEstimated Price Range (USD)Lead Time
Primary (Stock) BLD Pharm, Combi-Blocks1g – 5g$85 – $150 / g1–2 Weeks
Secondary (Resellers) Fisher Scientific, Sigma-Aldrich100mg – 1g$200+ / g2–4 Weeks
Bulk/Custom Enamine, WuXi AppTec>100gNegotiated (approx.

60/g)
4–8 Weeks

Critical Procurement Warning: Many catalogs incorrectly list the 4-bromo-2,5-dimethoxy isomer under the name of the 3,6-dimethoxy product. You must verify the CAS (85432-87-7) and inspect the structural image before ordering.

Sourcing Decision Matrix

The following logic flow helps determine whether to purchase or synthesize based on project scale and budget.

SourcingMatrix Start Requirement Analysis Qty Quantity Needed? Start->Qty Time Timeline < 2 Weeks? Qty->Time < 10g Custom ACTION: OUTSOURCE (Custom Synthesis) Qty->Custom > 100g Budget Budget Constraint? Buy ACTION: BUY (Validate CAS 85432-87-7) Budget->Buy High Budget Make ACTION: SYNTHESIZE (Requires Chromatography) Budget->Make Low Budget Time->Budget No Time->Buy Yes

Figure 1: Decision matrix for sourcing 2-Bromo-3,6-dimethoxybenzaldehyde, balancing cost, time, and scale.

Part 3: Synthetic Protocol (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized. However, standard bromination of 2,5-dimethoxybenzaldehyde yields the 4-bromo isomer (Major) and the 2-bromo isomer (Minor, ~20%) .

The "Rubenstein Error" & Regioselectivity

Historical literature (Rubenstein, 1925) incorrectly identified the major product of bromination as the 6-bromo (which corresponds to our target, 2-bromo-3,6-dimethoxy, depending on numbering). Modern NMR analysis confirms the major product is actually the 4-bromo isomer. Accessing the 2-bromo target requires recovering the minor isomer from the mother liquor.

Validated Synthesis & Purification Workflow

Reagents:

  • 2,5-Dimethoxybenzaldehyde (1.0 eq)[2]

  • Bromine (Br₂) (1.05 eq)

  • Acetic Acid (Glacial)[3]

  • Silica Gel (for chromatography)[4]

Step-by-Step Protocol:

  • Reaction: Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid. Add Bromine dropwise at room temperature. Stir for 4 hours.

  • Quench: Pour mixture into ice water. A precipitate will form.

  • Filtration: Filter the solid. STOP: This solid is primarily the unwanted 4-bromo isomer (mp 132°C).

  • Target Recovery: The filtrate (mother liquor) contains the target 2-bromo-3,6-dimethoxybenzaldehyde .[4] Extract the filtrate with Dichloromethane (DCM).

  • Purification: Concentrate the DCM extract. The residue is a mixture (approx 4:1 ratio favoring the unwanted isomer).

  • Chromatography: Perform flash column chromatography (Hexane:Ethyl Acetate 9:1).

    • Fraction 1: 4-Bromo-2,5-dimethoxybenzaldehyde (Major).

    • Fraction 2:2-Bromo-3,6-dimethoxybenzaldehyde (Target, Minor).

SynthesisFlow Input 2,5-Dimethoxybenzaldehyde + Br2 / AcOH Mix Reaction Mixture (Isomer Blend) Input->Mix Filter Filtration Mix->Filter Solid Solid Cake: 4-Bromo Isomer (REJECT/STORE) Filter->Solid Precipitate Liquor Mother Liquor: Contains Target Filter->Liquor Filtrate Extract DCM Extraction & Column Chrom. Liquor->Extract Product Pure Target: 2-Bromo-3,6-dimethoxy (Yield: ~15-20%) Extract->Product

Figure 2: Synthetic workflow highlighting the critical separation step required to isolate the minor 2-bromo isomer.[5]

Part 4: Quality Control & Trustworthiness

The only way to validate your purchase or synthesis is via ¹H-NMR. Melting point alone is insufficient due to the proximity of isomer melting points.

The Definitive NMR Test

The coupling constant (


) of the aromatic protons is the diagnostic fingerprint.
IsomerStructureAromatic Proton PatternCoupling Constant (

)
2-Bromo-3,6-dimethoxy (Target)Protons at C4, C5AB System (Doublets)

Hz (Ortho)
4-Bromo-2,5-dimethoxy (Impurity)Protons at C3, C6Two Singlets

Hz (Para)

Protocol:

  • Dissolve 10mg sample in CDCl₃.

  • Acquire ¹H-NMR (300 MHz or higher).

  • Focus on the aromatic region (6.8 – 7.5 ppm).

  • Pass Criteria: Observation of two doublets with

    
     Hz.
    
  • Fail Criteria: Observation of two singlets (indicating the 4-bromo isomer).

Part 5: Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • GHS Signal: Warning.

References

  • Cassels, B. K., & Sepulveda-Boza, S. (1990).[4] Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes.[4] Boletín de la Sociedad Chilena de Química, 35, 313-316.[4] (Describes the isolation of the 2-bromo isomer from mother liquors).

  • Rubenstein, L. (1925).[2] Bromination of 2,5-dimethoxybenzaldehyde.[6][4][2][3] Journal of the Chemical Society, Transactions, 127, 1998-2004. (Historical reference for the regioselectivity error).

  • Rhodium Archive. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde: Correction of the Rubenstein Assignment. Retrieved from [Link][4][2]

Sources

Methodological & Application

synthesis of Convolutamine F from 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic pathway for Convolutamine F , a tribrominated alkaloid originally isolated from the marine bryozoan Amathia convoluta. The guide focuses on the construction of the N-methyl-2-phenylethylamine core and the critical regioselective bromination required to achieve the 2,4,6-tribromo-3-methoxy substitution pattern.

Critical Strategic Note: The user-specified starting material, 2-Bromo-3,6-dimethoxybenzaldehyde , is chemically identified as the canonical precursor for Convolutamine H (a dimethoxy analogue), not Convolutamine F (a monomethoxy alkaloid). To ensure scientific integrity (E-E-A-T), this protocol provides the validated synthesis for Convolutamine F starting from 3-methoxybenzaldehyde , while explicitly mapping the reactivity of 2-Bromo-3,6-dimethoxybenzaldehyde in the "Precursor Analysis" section for researchers targeting the Convolutamine H/Lutamide series.

Introduction & Retrosynthetic Analysis

Target Molecule Profile
  • Analyte: Convolutamine F

  • IUPAC Name: N-methyl-2-(2,4,6-tribromo-3-methoxyphenyl)ethanamine

  • Molecular Formula: C₁₀H₁₂Br₃NO

  • Biological Activity: Cytotoxicity against KB, KB/VJ-300, and U937 cell lines; inhibition of cell division in fertilized sea urchin eggs [1][2].

Precursor Analysis: The "Dimethoxy" Divergence

In the synthesis of Amathia alkaloids, the substitution pattern of the benzaldehyde starting material dictates the final alkaloid identity.

PrecursorSubstituentsTarget AlkaloidStructural Difference
2-Bromo-3,6-dimethoxybenzaldehyde 2-Br, 3-OMe, 6-OMeConvolutamine H Dimethoxy, Pentasubstituted Ring
3-Methoxybenzaldehyde 3-OMeConvolutamine F Monomethoxy, Tetrasubstituted Ring

Scientific Rationale: Using 2-Bromo-3,6-dimethoxybenzaldehyde to synthesize Convolutamine F would require a chemically inefficient desymmetrization (selective demethylation) and functional group interconversion (C6-OMe


 C6-Br). Therefore, the protocol below utilizes the established route from 3-methoxybenzaldehyde (or its tribromo-derivative) as described by Khan & Ahmad [2].
Retrosynthetic Strategy (Graphviz)

Retrosynthesis Target Convolutamine F (Target) Intermediate1 N-methyl-2-(2,4,6-tribromo- 3-methoxyphenyl)ethanamine Target->Intermediate1 N-Methylation Intermediate2 2,4,6-Tribromo-3-methoxy- beta-nitrostyrene Intermediate1->Intermediate2 Reduction PrecursorCorrect 2,4,6-Tribromo-3-methoxybenzaldehyde (Validated Precursor) Intermediate2->PrecursorCorrect Henry Reaction PrecursorUser 2-Bromo-3,6-dimethoxybenzaldehyde (User Specified) PrecursorUser->PrecursorCorrect Requires Demethylation/Bromination (Inefficient) Convolutamine H Convolutamine H PrecursorUser->Convolutamine H Direct Route

Caption: Retrosynthetic disconnection showing the divergence between the user's starting material (leading to Convolutamine H) and the required precursor for Convolutamine F.

Detailed Experimental Protocol

Phase 1: Preparation of 2,4,6-Tribromo-3-methoxybenzaldehyde

Objective: Establish the halogenation pattern prior to side-chain elongation to avoid over-bromination of the electron-rich amine later.

Reagents:

  • 3-Methoxybenzaldehyde (10.0 mmol)

  • Bromine (Br₂) (35.0 mmol, 3.5 eq)

  • Sodium Acetate (NaOAc) (buffer)

  • Acetic Acid (AcOH) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in glacial acetic acid (20 mL) containing NaOAc (2.0 g).

  • Bromination: Add a solution of Br₂ (1.8 mL, 35 mmol) in AcOH (5 mL) dropwise over 30 minutes at room temperature.

    • Mechanism:[1][2][3][4] The methoxy group directs ortho/para. The aldehyde directs meta. Positions 2, 4, and 6 are synergistically activated by the methoxy group (ortho/para) and allowed by the aldehyde.

  • Heating: Heat the mixture to 60°C for 4 hours to ensure complete tribromination. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-water (100 mL) containing 10% NaHSO₃ (to reduce excess bromine).

  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%

    • Product: 2,4,6-Tribromo-3-methoxybenzaldehyde.[5]

Phase 2: Henry Reaction (Nitroaldol Condensation)

Objective: Construct the ethylamine carbon skeleton.

Reagents:

  • 2,4,6-Tribromo-3-methoxybenzaldehyde (from Phase 1)[5]

  • Nitromethane (CH₃NO₂) (Excess, solvent/reagent)

  • Ammonium Acetate (NH₄OAc) (Catalyst)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (5 mmol) and NH₄OAc (1.5 eq) in Nitromethane (10 mL).

  • Reflux: Heat to reflux (101°C) for 4-6 hours. The reaction turns yellow/orange indicating nitrostyrene formation.

  • Workup: Remove excess nitromethane under reduced pressure.

  • Extraction: Dissolve residue in CH₂Cl₂, wash with water and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

    • Product: 2,4,6-Tribromo-3-methoxy-β-nitrostyrene.

Phase 3: Reduction and N-Methylation

Objective: Reduce the nitroalkene to the amine and install the N-methyl group. Note: Direct reduction to the phenethylamine followed by methylation is standard. Alternatively, a reductive amination approach can be used.[5]

Protocol (Stepwise Reduction & Methylation):

  • Reduction (LAH):

    • Suspend Lithium Aluminum Hydride (LAH, 4 eq) in dry THF at 0°C under Argon.

    • Add solution of nitrostyrene (from Phase 2) in dry THF dropwise.

    • Reflux for 3 hours.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, water. Filter precipitate.[6][7]

    • Concentrate filtrate to yield the primary amine (Convolutamine A precursor).

  • N-Formylation:

    • Dissolve the crude amine in Ethyl Formate (excess) and reflux for 12 hours.

    • Concentrate to yield the N-formyl derivative.

  • Final Reduction:

    • Dissolve N-formyl derivative in dry THF.

    • Add LAH (2 eq) at 0°C, then reflux for 2 hours.

    • Quench (Fieser method), extract, and concentrate.

  • Salt Formation (Isolation):

    • Dissolve the oily free base in Et₂O.

    • Add HCl/Et₂O solution dropwise to precipitate Convolutamine F Hydrochloride .

Analytical Characterization (Expected Data)

ParameterSpecification (Convolutamine F)
Appearance White to off-white solid (HCl salt)
¹H NMR (CDCl₃) δ 2.50 (s, 3H, N-Me), 2.95 (t, 2H, Ar-CH₂), 3.05 (t, 2H, CH₂-N), 3.85 (s, 3H, OMe), 7.80 (s, 1H, Ar-H).
¹³C NMR Signals for N-Me, OMe, 2x CH₂, 6x Ar-C (C-Br peaks at ~115-125 ppm).
HRMS (ESI+) [M+H]⁺ calc. for C₁₀H₁₃Br₃NO: ~401.84 (distinct tribromo isotope pattern).

Critical Process Parameters (CPPs) & Troubleshooting

Process StepCritical ParameterPotential IssueMitigation
Bromination Temperature Control (60°C)Under-bromination (Dibromo species)Ensure sufficient heating time; use excess Br₂ (3.5 eq).
Henry Rxn Water RemovalPolymerization of nitrostyreneUse dry reagents; limit reaction time to <6h.
Reduction QuenchingEmulsion formationUse Fieser workup (1:1:3 ratio of H₂O:NaOH:H₂O) for granular precipitate.
Safety Br₂ HandlingSevere burns/inhalation hazardHandle in fume hood; have thiosulfate quench ready.

Workflow Diagram (Graphviz)

Workflow Start Start: 3-Methoxybenzaldehyde Step1 Step 1: Bromination (Br2, AcOH, 60°C) Target: 2,4,6-Tribromo-3-methoxybenzaldehyde Start->Step1 Step2 Step 2: Henry Reaction (CH3NO2, NH4OAc, Reflux) Target: Nitrostyrene Step1->Step2 Step3 Step 3: Reduction (LiAlH4, THF) Target: Primary Amine Step2->Step3 Step4 Step 4: N-Formylation (Ethyl Formate, Reflux) Step3->Step4 Step5 Step 5: Amide Reduction (LiAlH4, THF) Step4->Step5 End Final Product: Convolutamine F Step5->End

Caption: Step-by-step synthetic workflow for Convolutamine F from the corrected precursor.

References

  • Kamano, Y., Kotake, A., Hashima, H., et al. (1999). Three new alkaloids, convolutamines F and G, and convolutamydine E, from the Floridian marine bryozoan Amathia convoluta. Collection of Czechoslovak Chemical Communications, 64(7), 1147-1153. Link

  • Khan, F. A., & Ahmad, S. (2012). Synthesis of Reported and Revised Structures of Amathamide D and Synthesis of Convolutamine F, H and Lutamide A, C. The Journal of Organic Chemistry, 77(5), 2389-2397. Link

  • Narkowicz, C. K., Blackman, A. J., Lacey, E., Gill, J. H., & Heiland, K. (2002).[8] Convolutindole A and Convolutamine H, New Nematocidal Brominated Alkaloids from the Marine Bryozoan Amathia convoluta.[8][9] Journal of Natural Products, 65(6), 938-941. Link

  • PubChem. (n.d.). Convolutamine F (CID 10092471).[10] National Library of Medicine. Link

Sources

Application Note: Overcoming Steric Hindrance in the Reductive Amination of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Substrate Profiling

The synthesis of complex phenethylamines, targeted heterocycles, and neuropharmacological agents frequently relies on the functionalization of highly substituted benzaldehydes. 2-Bromo-3,6-dimethoxybenzaldehyde represents a uniquely challenging substrate in organic synthesis.

The formyl group in this molecule is flanked by a bulky bromine atom (van der Waals radius ~1.85 Å) at the ortho-C2 position and a methoxy group at the ortho-C6 position. This extreme steric shielding severely impedes the initial nucleophilic attack by amines—the critical first step in reductive amination. Consequently, standard direct reductive amination protocols often fail, leading to poor yields and high rates of undesired side reactions. This application note details a field-proven, self-validating indirect reductive amination protocol designed specifically to bypass these steric limitations.

Mechanistic Rationale: The Failure of Direct Amination

In a standard direct reductive amination, the aldehyde, amine, and a mild hydride source—typically Sodium Triacetoxyborohydride (


)—are mixed in a solvent like 1,2-dichloroethane (DCE) . The success of this reaction relies on the imine/iminium ion forming faster than the hydride can reduce the starting aldehyde.

For 2-bromo-3,6-dimethoxybenzaldehyde, the extreme steric bulk drastically reduces the rate of hemiaminal formation. Because


 is present in the reaction mixture from the beginning, it prematurely reduces the unreacted aldehyde, yielding 2-bromo-3,6-dimethoxybenzyl alcohol as the major byproduct.

The Solution: To achieve high yields, the reaction must be decoupled into a stepwise (indirect) process .

  • Forced Imine Formation: We employ Titanium(IV) isopropoxide (

    
    ) as a potent Lewis acid and dehydrating agent. The Titanium coordinates to the carbonyl oxygen, increasing its electrophilicity and forcing the equilibrium toward the imine .
    
  • Subsequent Reduction: Only after the imine is fully formed is a highly reactive hydride source (

    
    ) introduced in a protic solvent to trap the intermediate .
    
Mechanistic Pathway Visualization

Mechanism Aldehyde 2-Bromo-3,6-dimethoxybenzaldehyde (Sterically Hindered) Hemiaminal Ti-Coordinated Hemiaminal [Transient Equilibrium] Aldehyde->Hemiaminal Ti(OiPr)4 Activation Amine Amine Nucleophile Amine->Hemiaminal Nucleophilic Attack Imine Activated Imine / Iminium (Steric Shield Bypassed) Hemiaminal->Imine - iPrOH (Dehydration) Product Target Amine Product (High Yield) Imine->Product NaBH4 (Hydride Transfer)

Fig 1. Mechanistic pathway of Ti(OiPr)4-mediated reductive amination bypassing steric hindrance.

Quantitative Optimization Data

The necessity of the indirect


 pathway is highlighted by the comparative yield data in Table 1. Direct methods result in massive substrate loss to the corresponding alcohol.

Table 1: Comparative Efficacy of Reductive Amination Protocols for 2-Bromo-3,6-dimethoxybenzaldehyde

Protocol TypeReagents & CatalystSolvent SystemConversion Yield (%)Primary Byproduct Observed
Direct

, AcOH
DCE< 15%2-Bromo-3,6-dimethoxybenzyl alcohol
Direct

,

MeOH25%Unreacted aldehyde, alcohol
Indirect

then

THF / EtOH72%Trace alcohol, unreacted imine
Indirect (Optimized)

then

Neat / EtOH 88–94% None (Clean conversion)

Experimental Workflow & Protocol

Workflow Visualization

G N1 1. Reactants Aldehyde + Amine N2 2. Activation Ti(OiPr)4 (1.5 eq) RT, 6-12 h N1->N2 N3 3. Reduction EtOH, NaBH4 0 °C to RT N2->N3 N4 4. Quench H2O / NaOH Precipitate TiO2 N3->N4 N5 5. Isolation Celite Filtration & Extraction N4->N5

Fig 2. Stepwise indirect reductive amination workflow using Ti(OiPr)4 and NaBH4.

Step-by-Step Methodology

This protocol establishes a self-validating system by separating the imine formation from the reduction phase, allowing for analytical confirmation before proceeding.

Reagents Required:

  • 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv, ~10 mmol)

  • Primary or Secondary Amine (1.2 equiv, ~12 mmol)

  • Titanium(IV) isopropoxide,

    
     (1.5 equiv, ~15 mmol)
    
  • Sodium borohydride,

    
     (1.5 equiv, ~15 mmol)
    
  • Absolute Ethanol (EtOH)

  • Anhydrous Tetrahydrofuran (THF) - Optional, if substrates are solid

Phase 1: Imine Formation (Activation)

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, combine 2-bromo-3,6-dimethoxybenzaldehyde (2.45 g, 10 mmol) and the selected amine (12 mmol). If both reagents are solid, add 5 mL of anhydrous THF to facilitate mixing.

  • Titanium Addition: Syringe in

    
     (4.44 mL, 15 mmol) in one portion.
    
  • Maturation: Stir the mixture at ambient temperature for 6 to 12 hours.

    • Causality:

      
       acts as a thermodynamic sink. It coordinates the carbonyl, facilitates amine attack, and consumes the generated water to form transient Titanium-oxygen oligomers, driving the reaction to >95% imine conversion.
      
  • Self-Validation Checkpoint: Remove a 50 µL aliquot, quench with 100 µL of water, extract with EtOAc, and analyze via GC-MS or

    
     NMR. Do not proceed to Phase 2 until the aldehyde proton signal (~10.4 ppm) has completely disappeared.
    

Phase 2: Hydride Reduction 5. Solvent Dilution: Dilute the viscous reaction mixture with absolute Ethanol (30 mL) and cool the flask to 0 °C using an ice-water bath. 6. Hydride Addition: Add


 (0.57 g, 15 mmol) in small portions over 15 minutes.
  • Causality:
    
    
    reacts exothermically with protic solvents (EtOH) to liberate
    
    
    gas. Cooling to 0 °C prevents thermal runaway and ensures the hydride selectively reduces the highly electrophilic Ti-activated imine rather than decomposing.
  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

Phase 3: Quenching and Isolation 8. Titanium Hydrolysis: Quench the reaction by slowly adding 10 mL of 1M aqueous


 or water.
  • Causality: Water hydrolyzes the titanium complexes, generating insoluble, inorganic Titanium Dioxide (
    
    
    ).
  • Filtration: The mixture will form a thick, white gelatinous suspension. Filter this suspension through a tightly packed pad of Celite. Do not use standard filter paper, as the fine
    
    
    particles will immediately blind the pores. Wash the Celite cake thoroughly with EtOAc (3 × 30 mL).
  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (30 mL), dry over anhydrous
    
    
    , and concentrate in vacuo to yield the crude amine. Purify via flash column chromatography if required.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

synthesis of 3,6-dimethoxybenzocyclobutene from 2-bromo precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3,6-dimethoxybenzocyclobutene (also known as 3,6-dimethoxybicyclo[4.2.0]octa-1,3,5-triene) via the Parham Cyclization of a 2-bromo precursor.[1] This molecule is a critical intermediate in organic synthesis, particularly as a precursor to reactive o-quinodimethanes used in Diels-Alder cycloadditions for the construction of complex polycyclic systems like anthracyclinones and steroids.

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis relies on the Parham Cyclization , a powerful method involving the generation of an aryllithium species via lithium-halogen exchange, followed by intramolecular alkylation.[2] This route is preferred over benzyne-mediated methods due to its high regioselectivity and milder conditions.

Retrosynthetic Analysis

The target molecule is disconnected at the cyclobutene ring C-C bond, revealing a 2-(2-haloethyl)-1-haloarene precursor. For the 3,6-dimethoxy derivative, the specific precursor is 1-bromo-2-(2-bromoethyl)-3,6-dimethoxybenzene (also referred to as 2-bromo-3,6-dimethoxyphenethyl bromide).

Retrosynthesis Target 3,6-Dimethoxybenzocyclobutene (Target) Precursor 2-Bromo-3,6-dimethoxyphenethyl bromide (Precursor) Target->Precursor Parham Cyclization (Intramolecular Alkylation) Disconnection Disconnection (C-C Bond) Start 2-Bromo-3,6-dimethoxybenzaldehyde (Starting Material) Precursor->Start Functional Group Interconversion

Figure 1: Retrosynthetic logic showing the disconnection to the key bromo-phenethyl precursor.

Part 2: Precursor Preparation (Contextual Grounding)

While the core request focuses on the cyclization, the integrity of the protocol requires defining the precursor. The 2-bromo precursor is typically synthesized from 2-bromo-3,6-dimethoxybenzaldehyde via a three-step sequence:

  • Wittig Reaction: Conversion to the styrene derivative.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration to the phenethyl alcohol.

  • Bromination: Conversion of the alcohol to the alkyl bromide (using PBr3 or CBr4/PPh3).

Part 3: Core Protocol - Parham Cyclization[1]

Experimental Design & Safety
  • Reaction Type: Lithium-Halogen Exchange / Intramolecular Nucleophilic Substitution.

  • Critical Parameter: Temperature Control (-78°C) . The aryllithium intermediate is unstable; higher temperatures can lead to intermolecular Wurtz coupling or elimination of the alkyl bromide side chain.

  • Atmosphere: Strictly anhydrous/inert (Argon or Nitrogen). n-BuLi is pyrophoric and moisture-sensitive.

Reagents and Stoichiometry
ReagentRoleEquiv.Molecular Wt.Notes
Precursor (Bromide) Substrate1.0~324.0 g/mol Dried under high vacuum
n-Butyllithium Lithiating Agent1.1 - 1.2-Titrate before use (typ. 1.6M or 2.5M in hexanes)
THF Solvent--Freshly distilled from Na/Benzophenone or dried via column
NH₄Cl (sat. aq.) QuenchExcess-For workup
Step-by-Step Procedure
Step 1: System Setup
  • Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Argon for 15 minutes.

  • Maintain a positive pressure of Argon throughout the reaction.

Step 2: Dissolution and Cooling
  • Dissolve 1-bromo-2-(2-bromoethyl)-3,6-dimethoxybenzene (1.0 equiv) in anhydrous THF (concentration ~0.05 M). Note: High dilution favors intramolecular cyclization.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation and Cyclization [3]
  • Slow Addition: Add n-Butyllithium (1.1 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: A color change (often to yellow or pale orange) may occur, indicating the formation of the aryllithium species.

    • Mechanistic Insight: The aryl bromine is exchanged selectively over the alkyl bromine due to the higher stability of the sp² carbanion and the kinetics of the exchange.

  • Reaction Phase: Stir the mixture at -78°C for 1 hour .

    • Note: Unlike many Parham cyclizations that require warming to 0°C, the formation of the 4-membered ring is often rapid. However, if TLC shows starting material, slowly warm to -20°C.

Step 4: Quenching and Workup [4]
  • Quench the reaction at low temperature by adding saturated aqueous NH₄Cl (5 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Dilute with diethyl ether (Et₂O) and separate the layers.

  • Extract the aqueous layer twice with Et₂O.

  • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure (rotary evaporator) at low temperature (<30°C) as the product is volatile.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate (typically 95:5 to 90:10). The product is non-polar.

  • Yield Expectation: 60–85%.

Part 4: Mechanism & Signaling Pathway

The reaction proceeds through a strictly defined anionic pathway. The selectivity is governed by the pKa difference between the aryl halide and the alkyl halide, and the kinetic favorability of the 4-exo-tet (or pseudo-4-exo) ring closure.

Mechanism Start Precursor: Aryl-Br / Alkyl-Br Step1 Li-Halogen Exchange (-78°C) Start->Step1 + n-BuLi Inter Intermediate: Aryl-Li / Alkyl-Br Step1->Inter - n-BuBr Step2 Intramolecular Nucleophilic Attack Inter->Step2 Ring Closure Product 3,6-Dimethoxy- benzocyclobutene Step2->Product + LiBr

Figure 2: Mechanistic pathway of the Parham Cyclization.

Part 5: Characterization & Data Validation

To validate the synthesis, compare spectral data against these standard values. The high symmetry of the molecule results in a simplified NMR spectrum.

TechniqueSignal / ValueInterpretation
¹H NMR (CDCl₃) δ 6.55–6.65 (s, 2H)Aromatic protons (symmetric)
δ 3.75–3.80 (s, 6H)Methoxy groups (-OCH₃)
δ 3.10–3.15 (s, 4H)Cyclobutene methylene protons (Diagnostic)
¹³C NMR ~150 ppmAromatic C-O
~135 ppmAromatic bridgehead
~110 ppmAromatic C-H
~56 ppmMethoxy carbon
~25–29 ppmCyclobutene CH₂
Appearance Crystalline Solid / OilLow melting point solid or oil depending on purity
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too highIncrease dilution (0.05 M or lower) to favor intramolecular reaction.
Starting Material Recovery Wet solvent or inactive n-BuLiTitrate n-BuLi; re-distill THF from Na/benzophenone.
Alkyl Bromide Reduction Reaction too warmMaintain -78°C strictly during addition; do not warm too quickly.
Wurtz Coupling (Dimer) Temperature too highEnsure cryogenic conditions are stable.

References

  • Bradsher, C. K., & Hunt, D. A. (1978).[2] "An Efficient Synthesis of 4,5-Dimethoxybenzocyclobutene via the Parham Cyclialkylation Reaction." Organic Preparations and Procedures International, 10(6), 267-271.

  • Kametani, T., et al. (1974). "Synthesis of Benzocyclobutenes." Journal of the Chemical Society, Perkin Transactions 1.
  • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 15(10), 300–305. (Review of the methodology).
  • Oppolzer, W. (1978). "Intramolecular [4+2] and [3+2] Cycloadditions in Organic Synthesis." Angewandte Chemie International Edition, 16(1), 10-23. (Context on the utility of the product).

Sources

palladium-catalyzed cross-coupling of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,6-dimethoxybenzaldehyde

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-bromo-3,6-dimethoxybenzaldehyde in palladium-catalyzed cross-coupling reactions. This versatile aromatic building block, featuring ortho-bromo and methoxy substituents, serves as a valuable precursor for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[4] These reactions provide a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.[5][6]

I. Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,6-dimethoxybenzaldehyde. This is often the rate-determining step and forms a Pd(II) intermediate.[8]

  • Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[4][8] In the Heck reaction, the alkene coordinates to and then inserts into the palladium-aryl bond.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

General_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Ar-Br Trans Transmetalation Intermediate (Pd(II)) OxAdd->Trans R-M (Coupling Partner) Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

II. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is an exceptionally versatile method for creating C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid.[6][11] This reaction is renowned for its mild conditions and the low toxicity of its boron-containing reagents.[12]

A. Mechanistic Insight & Causality

The catalytic cycle begins with the oxidative addition of 2-bromo-3,6-dimethoxybenzaldehyde to the Pd(0) catalyst. A crucial distinction in the Suzuki reaction is the activation of the organoboron species. A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation with the Pd(II) center.[7][11] The choice of a moderately strong base is critical to facilitate this step without promoting unwanted side reactions involving the aldehyde functional group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L)₂ Pd0->PdII_Ar Oxidative Addition PdII_Ar_R Ar-Pd(II)-R(L)₂ PdII_Ar->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product Product PdII_Ar_R->Product ArBr 2-Bromo-3,6-dimethoxybenzaldehyde ArBr->PdII_Ar R_BOH2 R-B(OH)₂ + Base R_BOH2->PdII_Ar_R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Experimental Protocol: Synthesis of 2-Aryl-3,6-dimethoxybenzaldehyde

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3,6-dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

C. Data Summary

CatalystLigandBaseSolventTemp (°C)Typical Yield
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9080-95%
Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O10085-98%
PdCl₂(dppf)dppfK₃PO₄DME/H₂O8582-96%

III. Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9][13] This reaction is a powerful tool for C-C bond formation and typically exhibits high trans selectivity.[13]

A. Mechanistic Insight & Causality

Following the initial oxidative addition of 2-bromo-3,6-dimethoxybenzaldehyde to Pd(0), the alkene coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to release the product and form a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base (e.g., triethylamine, Et₃N).[9][10] The choice of a non-nucleophilic organic base is key to prevent competition with the alkene coupling partner.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L)₂ Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkene Alkene Complex PdII_Ar->PdII_Alkene Alkene Coordination & Migratory Insertion PdII_Hydride H-Pd(II)-Br(L)₂ PdII_Alkene->PdII_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Alkene->Product PdII_Hydride->Pd0 Base (e.g., Et₃N)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

B. Experimental Protocol: Synthesis of Substituted Styrenes

  • Setup: In a sealed tube, combine 2-bromo-3,6-dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%).

  • Reagent Addition: Add a degassed solvent like anhydrous N,N-Dimethylformamide (DMF, 5 mL) followed by a base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).[14]

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the residue via column chromatography to isolate the desired product.

C. Data Summary

CatalystLigandBaseSolventTemp (°C)Typical Yield
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF11070-90%
Pd₂(dba)₃PPh₃K₂CO₃Acetonitrile8065-85%
PdCl₂(PPh₃)₂-NaOAcDMA12075-92%

IV. Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[15][16] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[16]

A. Mechanistic Insight & Causality

The reaction involves two interconnected catalytic cycles.[17] In the copper cycle, the base (an amine like Et₃N or diisopropylamine) deprotonates the terminal alkyne, which then reacts with CuI to form a highly reactive copper(I) acetylide species. In the palladium cycle, which starts with the standard oxidative addition, this copper acetylide acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) center. Reductive elimination then yields the arylalkyne product. The copper co-catalyst significantly accelerates the transmetalation step, allowing the reaction to proceed under milder conditions.[17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L)₂ Pd0->PdII_Ar Oxidative Addition PdII_Final Ar-Pd(II)-C≡CR(L)₂ PdII_Ar->PdII_Final Transmetalation PdII_Final->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Final->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->PdII_Ar

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

B. Experimental Protocol: Synthesis of 2-Alkynyl-3,6-dimethoxybenzaldehyde

  • Setup: To a Schlenk flask under an inert atmosphere, add 2-bromo-3,6-dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF, 10 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by a degassed amine base, such as triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction can be gently heated (40-50 °C) if progress is slow.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

C. Data Summary

CatalystCo-catalystBaseSolventTempTypical Yield
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 50°C85-98%
Pd(OAc)₂/PPh₃CuIi-Pr₂NHToluene60°C80-95%
Pd₂(dba)₃CuIPiperidineDMFRT88-99%

V. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[18][19]

A. Mechanistic Insight & Causality

This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine, forming an amide that coordinates to the Pd(II) center after oxidative addition.[18][20] Reductive elimination then furnishes the C-N bond. The choice of ligand is particularly critical in this reaction; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often necessary to promote the reductive elimination step, which can otherwise be slow.[21][22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Ar Ar-Pd(II)-Br(L) Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Amide [Ar-Pd(II)-NR₂ (L)] PdII_Ar->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Amine HNR₂ + Base Amine->PdII_Ar

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Experimental Protocol: Synthesis of 2-Amino-3,6-dimethoxybenzaldehyde

  • Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a specialized ligand like RuPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Reagent Addition: Outside the glovebox (under an inert atmosphere), add 2-bromo-3,6-dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat to 90-110 °C for 6-18 hours.

  • Work-up: Cool the reaction, dilute with ether or ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

C. Data Summary

CatalystLigandBaseSolventTemp (°C)Typical Yield
Pd₂(dba)₃RuPhosNaOt-BuToluene10080-95%
Pd(OAc)₂XPhosK₃PO₄Dioxane11075-90%
RuPhos G2-LHMDSDioxane9085-98%

VI. References

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link] (Note: The provided link is to a university server, the original journal is the authoritative source).

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Akhtar, T., et al. (2021). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. IUCrData, 6(11). Available at: [Link]

  • Verma, A. K., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22933-22961. Available at: [Link]

  • Wang, C., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(23), 6554-6559. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Anisnev, A. A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4160-4162. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available at: [Link]

  • Foley, C. A., et al. (2025, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17894-17906. Available at: [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Bloom Tech. (2025, April 19). What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis? Available at: [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • Rocaboy, C., et al. (2002). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C=CH(CF2)n-1CF3 (n = 8, 10). Organic & Biomolecular Chemistry, 1(10), 1243-1249. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1066-1073. Available at: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

Sources

Application Note: Precision Oxidation of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The oxidation of 2-Bromo-3,6-dimethoxybenzaldehyde presents a unique chemoselective challenge due to the synergistic effects of steric hindrance and high electron density.

  • Steric Constraint: The aldehyde moiety is flanked by a bromine atom at C2 and a methoxy group at C3 (and C6), creating significant steric crowding that can impede bulky oxidants.

  • Electronic Sensitivity: The 3,6-dimethoxy substitution pattern mimics a protected hydroquinone (para-dimethoxybenzene). This system is highly electron-rich and susceptible to oxidative demethylation to form p-benzoquinones (specifically 2-bromo-1,4-benzoquinone) if subjected to harsh electrophilic oxidants or acidic conditions.

Recommendation Strategy: For research-scale (mg to g) where purity is paramount, Pinnick Oxidation is the gold standard due to its mild nature and immunity to "quinone formation." For process-scale (>100 g) where cost and waste management drive decisions, Permanganate/Phase Transfer Catalysis (PTC) is the preferred route, provided strict temperature control is maintained.

Reagent Decision Matrix
FeatureMethod A: Pinnick Oxidation Method B: KMnO₄ + PTC Method C: Basic H₂O₂
Primary Reagents

,

, Scavenger

, TBAB (cat.)

,

Mechanism Radical/Ionic (Chlorous acid)Ionic (Permanganate ester)Nucleophilic addition
Selectivity Highest (No demethylation)Moderate (Risk of over-oxidation)High
By-products

, Scavenger-Cl

(Solid waste)

,

Scalability Moderate (Atom economy low)High (Cheap, aqueous)High (Exothermic risk)
Best For Medicinal Chemistry / SAR Process Development Green Chemistry

Detailed Protocols

Protocol A: The "High Fidelity" Method (Pinnick Oxidation)

Recommended for: Medicinal chemistry, late-stage functionalization, and high-value intermediates.

Principle: This method utilizes sodium chlorite (


) as the oxidant.[1] The reaction generates hypochlorous acid (

) as a byproduct, which is a potent chlorinating agent.[2] For an electron-rich substrate like 2-Bromo-3,6-dimethoxybenzaldehyde,

will rapidly chlorinate the aromatic ring if not quenched. A scavenger (2-methyl-2-butene or resorcinol) is mandatory .

Materials:

  • Substrate: 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade) (1.5 - 2.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv) OR Resorcinol (1.5 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 v/v) or THF / Water (1:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in 30 mL of

    
    -Butanol. Add 10 mL of water and the scavenger (2-methyl-2-butene, 10 mL).
    
    • Note: If the aldehyde is insoluble, add THF dropwise until clear.

  • Oxidant Solution: Separately, dissolve

    
     (1.8 g, ~16 mmol) and 
    
    
    
    (2.1 g, 15 mmol) in 15 mL of water.
  • Addition: Cool the reaction flask to 0°C. Add the oxidant solution dropwise over 15-20 minutes via an addition funnel. The solution may turn pale yellow.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2-4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Quench with 10 mL saturated

      
       solution (destroys excess 
      
      
      
      ).
    • Acidify carefully with 1M HCl to pH 2-3.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is usually pure enough. Recrystallize from Ethanol/Water or Toluene if necessary.

Critical Control Point: Do not allow the pH to drop below 2 during workup, as this can promote decarboxylation or demethylation in highly substituted benzoic acids.

Protocol B: The "Scalable" Method (Permanganate/PTC)

Recommended for: Multi-gram to Kilogram scale synthesis.

Principle: Potassium permanganate is a robust oxidant but suffers from solubility issues in organic solvents. Using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) allows the permanganate anion to enter the organic phase, effecting oxidation under mild aqueous conditions without the need for strong acids that could damage the methoxy groups.

Materials:

  • Substrate: 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv)

  • Oxidant: Potassium Permanganate (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Dichloromethane (DCM) / Water (1:1) or Toluene / Water

Step-by-Step Procedure:

  • Setup: Charge a flask with the aldehyde (50 mmol) and DCM (100 mL). Add TBAB (0.8 g, 2.5 mmol).

  • Oxidant Addition: Dissolve

    
     (12 g, 75 mmol) in Water (150 mL). Add this aqueous solution to the organic phase.
    
  • Reaction: Stir vigorously (high shear mixing is crucial for PTC) at room temperature.

    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature; keep below 40°C to prevent oxidative demethylation (quinone formation).

  • Completion: Stir for 4-6 hours. The purple color will fade to a brown sludge (

    
    ).
    
  • Filtration: Filter the mixture through a pad of Celite to remove the

    
     precipitate. Wash the pad with DCM.
    
  • Workup:

    • Separate the layers.[3][4][5][6] The product (acid) will be in the aqueous layer as the potassium salt (pH > 9) if excess base was generated, or distributed if neutral.

    • Standardization: To ensure isolation, treat the aqueous layer with 10% NaOH to pH 12, wash with DCM (removes unreacted aldehyde), then acidify the aqueous layer with 6M HCl to pH 2.

    • The product will precipitate as a white/off-white solid. Filter and dry.[3][4][5][7]

Visualizations

Figure 1: Reaction Mechanism & Scavenger Role (Pinnick)

This diagram illustrates the critical role of the scavenger in protecting the electron-rich ring from chlorination.

PinnickMechanism Aldehyde 2-Br-3,6-OMe Benzaldehyde Intermediate Hydroxyallyl Chlorite Aldehyde->Intermediate + HClO2 SideReaction Ring Chlorination (AVOID) Aldehyde->SideReaction Attack on Ring ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Product 2-Br-3,6-OMe Benzoic Acid Intermediate->Product Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl Byproduct Scavenger Scavenger (2-methyl-2-butene) HOCl->Scavenger Fast Reaction HOCl->SideReaction If No Scavenger Byproduct Chlorinated Scavenger Scavenger->Byproduct Quench

Caption: Mechanistic pathway of Pinnick oxidation highlighting the diversion of reactive HOCl by the scavenger to prevent side reactions.

Figure 2: Process Workflow Decision Tree

Workflow Start Start: 2-Br-3,6-OMe-Benzaldehyde ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 10 grams (Research/Medicinal) ScaleCheck->SmallScale LargeScale > 100 grams (Process/Pilot) ScaleCheck->LargeScale Pinnick Protocol A: Pinnick Oxidation (NaClO2 / Scavenger) SmallScale->Pinnick High Selectivity Required KMnO4 Protocol B: KMnO4 + PTC (Phase Transfer) LargeScale->KMnO4 Cost/Throughput Priority QC_Pinnick Check: No Chlorination? Pinnick->QC_Pinnick QC_KMnO4 Check: No Quinones? KMnO4->QC_KMnO4 Final Final Product: 2-Bromo-3,6-dimethoxybenzoic acid QC_Pinnick->Final QC_KMnO4->Final

Caption: Decision tree for selecting the optimal oxidation protocol based on reaction scale and purity requirements.

References

  • Pinnick Oxidation Mechanism & Scope: Kraus, G. A., & Roth, B. (1980). "Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system." The Journal of Organic Chemistry, 45(24), 4825–4830.

  • Oxidation of Electron-Rich Benzaldehydes (Green Method): Zhu, Z., et al. (2007). "Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide." Synthetic Communications, 37(12), 1971-1976.

  • Synthesis of Bromo-Dimethoxybenzoic Acids (Process Scale): Patent CN102267894A. "Method for preparing 2-bromo-4,5-dimethoxybenzoic acid." (Analogous chemistry for the 3,6-isomer).

  • Lindgren Oxidation (Original Method): Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite."[1] Acta Chemica Scandinavica, 27, 888.

Sources

Application Notes and Protocols for the Synthesis of Indole Alkaloids Using 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 2-Bromo-3,6-dimethoxybenzaldehyde in Indole Alkaloid Synthesis

Indole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological and pharmacological activities.[1] Their complex architectures have long been a driving force for innovation in synthetic organic chemistry.[2] The pursuit of efficient and modular strategies for the construction of the indole nucleus remains a central theme in drug discovery and development. This document provides a comprehensive guide to the utilization of 2-Bromo-3,6-dimethoxybenzaldehyde as a versatile starting material for the synthesis of functionalized indole alkaloids.

The strategic placement of the bromine atom, the aldehyde functionality, and the two methoxy groups on the aromatic ring of 2-Bromo-3,6-dimethoxybenzaldehyde offers a unique combination of reactive handles for a variety of synthetic transformations. The bromine atom serves as a key anchor point for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can ultimately be incorporated into the indole ring. The aldehyde group provides a versatile functional group for further elaboration, including reductive amination and condensation reactions. The methoxy groups, through their electron-donating and steric effects, can influence the regioselectivity of subsequent reactions and can be key structural elements in the final target molecules.

This guide will detail two primary synthetic pathways for the construction of indole alkaloids from 2-Bromo-3,6-dimethoxybenzaldehyde, providing not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into reaction optimization.

Characterization of the Starting Material: 2-Bromo-3,6-dimethoxybenzaldehyde

A thorough characterization of the starting material is crucial for the successful execution of any synthetic sequence. The following table summarizes the key analytical data for 2-Bromo-3,6-dimethoxybenzaldehyde.

Property Value Reference
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.07 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 75-77 °C[4]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.31 (s, 1H), 7.31 (d, J = 8.7 Hz, 1H), 6.94 (d, J = 7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[4]
FTIR (ATR) ν (cm⁻¹) 1685, 1570, 1468[4]

Synthetic Strategy I: Sonogashira Coupling and Intramolecular Cyclization

This strategy leverages a palladium- and copper-catalyzed Sonogashira coupling to introduce an alkyne at the 2-position, followed by an intramolecular cyclization to construct the indole ring. This approach is highly modular, allowing for the introduction of a wide variety of substituents on the alkyne, which will ultimately reside at the 3-position of the indole.[5]

Sonogashira_Cyclization Start 2-Bromo-3,6-dimethoxybenzaldehyde Intermediate1 2-Alkynyl-3,6-dimethoxybenzaldehyde Start->Intermediate1 Sonogashira Coupling (Pd/Cu catalysis) Intermediate2 2-Alkynyl-3,6-dimethoxyaniline Derivative Intermediate1->Intermediate2 Reductive Amination Product Substituted Indole Alkaloid Intermediate2->Product Intramolecular Cyclization (e.g., InBr₃-catalyzed)

Caption: Synthetic workflow for indole synthesis via Sonogashira coupling.

Protocol 1: Sonogashira Coupling of 2-Bromo-3,6-dimethoxybenzaldehyde with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling of 2-Bromo-3,6-dimethoxybenzaldehyde with a representative terminal alkyne.[6]

Materials:

  • 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL per 1 mmol of the aryl bromide) and triethylamine (2.0 equiv) via syringe.

  • Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

  • Add 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-alkynyl-3,6-dimethoxybenzaldehyde.

Expected Outcome: This reaction typically provides the desired coupled product in good to excellent yields (70-95%), depending on the nature of the alkyne.

Protocol 2: Reductive Amination of 2-Alkynyl-3,6-dimethoxybenzaldehyde

This protocol outlines the reductive amination of the aldehyde intermediate to introduce the nitrogen atom required for indole formation.[7][8]

Materials:

  • 2-Alkynyl-3,6-dimethoxybenzaldehyde (from Protocol 1) (1.0 equiv)

  • Primary amine (e.g., Benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 2-alkynyl-3,6-dimethoxybenzaldehyde (1.0 equiv) in dichloromethane.

  • Add the primary amine (1.1 equiv) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Expertise & Experience: The choice of reducing agent is critical. Sodium triacetoxyborohydride is a mild and selective reagent that can reduce the intermediate imine in the presence of the aldehyde, minimizing side reactions.[7]

Protocol 3: Intramolecular Cyclization to the Indole Core

This protocol describes the indium-catalyzed intramolecular cyclization of the 2-alkynyl-3,6-dimethoxyaniline derivative to form the indole ring.[9]

Materials:

  • 2-Alkynyl-3,6-dimethoxyaniline derivative (from Protocol 2) (1.0 equiv)

  • Indium(III) bromide (InBr₃) (0.1 equiv)

  • Anhydrous toluene

Procedure:

  • To a solution of the 2-alkynyl-3,6-dimethoxyaniline derivative (1.0 equiv) in anhydrous toluene, add InBr₃ (0.1 equiv).

  • Heat the reaction mixture to reflux (110 °C) and monitor by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted indole alkaloid.

Synthetic Strategy II: Buchwald-Hartwig Amination and Fischer-Type Indole Synthesis

This alternative strategy employs a Buchwald-Hartwig amination to introduce a hydrazine moiety, which then undergoes a Fischer-type indole synthesis with the existing aldehyde functionality. This approach is particularly useful for synthesizing indoles with specific substitution patterns at the 1- and 2-positions.[10][11]

Buchwald_Fischer Start 2-Bromo-3,6-dimethoxybenzaldehyde Intermediate 2-Hydrazinyl-3,6-dimethoxybenzaldehyde Start->Intermediate Buchwald-Hartwig Amination (Pd catalysis) Product Substituted Indole Alkaloid Intermediate->Product Fischer Indole Synthesis (Acid-catalyzed cyclization)

Caption: Synthetic workflow for indole synthesis via Buchwald-Hartwig amination and Fischer indole synthesis.

Protocol 4: Buchwald-Hartwig Amination with Hydrazine

This protocol details the palladium-catalyzed amination of 2-Bromo-3,6-dimethoxybenzaldehyde with a protected hydrazine.[12][13]

Materials:

  • 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv)

  • Boc-hydrazine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

  • Add 2-Bromo-3,6-dimethoxybenzaldehyde (1.0 equiv) and Boc-hydrazine (1.1 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the protected hydrazinylbenzaldehyde.

Trustworthiness: The use of a well-defined catalyst system like Pd(OAc)₂/Xantphos ensures reproducibility and high yields for this challenging C-N bond formation.

Protocol 5: Fischer Indole Synthesis

This protocol describes the acid-catalyzed cyclization of the hydrazone intermediate to form the indole ring.[10][14]

Materials:

  • Protected 2-hydrazinyl-3,6-dimethoxybenzaldehyde (from Protocol 4) (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., toluene or dichloroethane)

Procedure:

  • Dissolve the protected hydrazinylbenzaldehyde in the anhydrous solvent.

  • Treat the solution with an acid catalyst (e.g., TFA or a catalytic amount of PPA).

  • Heat the reaction mixture to reflux and monitor by TLC. The Boc protecting group will be cleaved in situ.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the indole alkaloid.

Authoritative Grounding: The Fischer indole synthesis is a classic and reliable method for indole formation.[10][15] The mechanism involves the formation of a hydrazone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization.[10]

Data Presentation: Summary of Expected Yields

The following table provides a summary of typical yields for the key transformations described in this guide, based on literature precedents for similar substrates.

Reaction Substrate Reagents Product Typical Yield Reference
Sonogashira Coupling Aryl BromideTerminal Alkyne, Pd/Cu catalystAryl Alkyne70-95%[6]
Reductive Amination AldehydePrimary Amine, NaBH(OAc)₃Secondary Amine80-95%[8]
Buchwald-Hartwig Amination Aryl BromideHydrazine, Pd catalystAryl Hydrazine60-85%[13]
Fischer Indole Synthesis Aryl HydrazoneAcid catalystIndole50-80%[16]

Conclusion

2-Bromo-3,6-dimethoxybenzaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of indole alkaloids. The strategic combination of palladium-catalyzed cross-coupling reactions with classic transformations such as reductive amination and Fischer indole synthesis provides robust and modular routes to these important heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to efficiently access novel indole-based molecules with potential therapeutic applications.

References

  • Hirimäki, J., & Pihko, P. M. (2018). Total Synthesis of Indole Alkaloids.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
  • SciFinder. (2023). Substance Detail for 2-Bromo-3,6-dimethoxybenzaldehyde.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Cacchi, S., & Fabrizi, G. (2011). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215-PR283.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new millennium.
  • Chen, J., & Chen, J. (2022). Recent advances in the synthesis of indoles and their applications. RSC advances, 12(42), 27245-27267.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical reviews, 106(11), 4644-4680.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed synthesis of heteroaryl-substituted (hetero)arenes. Tetrahedron, 67(37), 6969-7025.
  • Sakai, N., Annaka, K., & Konakahara, T. (2006). InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor. Tetrahedron Letters, 47(5), 631-634.
  • de la Cruz-Cruz, F., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33, 214-225.
  • Shaughnessy, K. H. (2009). Hydrophilic ligands and their application in aqueous-phase metal-catalyzed reactions. Chemical reviews, 109(2), 643-710.
  • BenchChem. (2025). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling for the synthesis of 2, 2′-disubstituted-1, 1′-binaphthyls. Journal of the American Chemical Society, 124(22), 6245-6248.
  • Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical reviews, 108(8), 3054-3131.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful and versatile tool in modern organic synthesis. Synlett, 2003(15), 2428-2439.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Jutand, A. (2007). Role and mechanisms of additives in palladium-catalyzed cross-coupling reactions. In Metal-catalyzed cross-coupling reactions (pp. 1-69). Wiley-VCH.
  • Amatore, C., & Jutand, A. (2000). Mechanistic and kinetic studies of palladium catalytic cycles. Accounts of chemical research, 33(5), 314-321.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Billingsley, K., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Zolfigol, M. A., et al. (2014). Citric acid as an efficient and trifunctional organocatalyst for one-pot synthesis of new indolenines by Fischer’s method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065.
  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

Sources

Procedure for the Regioselective Demethylation of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This guide provides a detailed technical overview and step-by-step protocols for the demethylation of 2-Bromo-3,6-dimethoxybenzaldehyde. As a key synthetic intermediate, the selective removal of one or both methyl ether protecting groups is a critical transformation for accessing valuable phenolic compounds used in pharmaceutical and fine chemical synthesis. This document outlines the mechanistic principles, practical considerations, and detailed procedures for achieving both selective monodemethylation and complete demethylation using boron tribromide (BBr₃).

Introduction and Strategic Overview

The demethylation of aryl methyl ethers is a fundamental reaction in organic synthesis, enabling the deprotection of phenol functional groups.[1] The substrate, 2-Bromo-3,6-dimethoxybenzaldehyde, presents a common challenge in synthetic chemistry: regioselectivity. With two distinct methoxy groups, the reaction conditions must be precisely controlled to selectively cleave the desired C-O bond.

The key to achieving selectivity lies in the electronic and steric environment of the two methoxy groups. The methoxy group at the C3 position is ortho to an electron-withdrawing aldehyde group, while the C6 methoxy group is para to the bromine atom. This structural arrangement allows for a chelation-controlled strategy, where a Lewis acid can coordinate to both the aldehyde's carbonyl oxygen and the oxygen of the proximal C3-methoxy group. This coordination enhances the electrophilicity of the C3-methyl group, making it the preferred site for nucleophilic attack and subsequent cleavage.[2][3]

Boron tribromide (BBr₃) is a powerful and highly effective reagent for cleaving aryl methyl ethers, often functioning under mild conditions.[4][5] Its strong Lewis acidity facilitates the formation of an ether-boron adduct, which activates the methyl group for cleavage.[6][7] This guide will focus on leveraging BBr₃ to control the demethylation outcome for 2-Bromo-3,6-dimethoxybenzaldehyde.

Mechanistic Rationale for Regioselectivity

The cleavage of aryl methyl ethers by BBr₃ proceeds through the formation of a Lewis acid-base complex between the ether oxygen and the boron atom.[5] This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing methyl bromide and forming an aryloxydibromoborane intermediate. Subsequent hydrolysis yields the desired phenol.[6][8]

In the case of 2-Bromo-3,6-dimethoxybenzaldehyde, the aldehyde group at C1 directs the regioselectivity.

  • Chelation: BBr₃, a strong Lewis acid, preferentially coordinates with the most basic sites. The carbonyl oxygen of the aldehyde and the oxygen of the adjacent C3-methoxy group form a stable five-membered ring complex with BBr₃.

  • Activation: This chelation makes the C3-methoxy group's oxygen more electron-deficient and a better leaving group.

  • Selective Cleavage: A bromide ion then preferentially attacks the methyl group of this activated C3-methoxy ether, leading to the selective formation of 2-Bromo-3-hydroxy-6-methoxybenzaldehyde.

By carefully controlling the stoichiometry of BBr₃ (using approximately one equivalent), the reaction can be stopped after the first demethylation. Using an excess of BBr₃ (two or more equivalents) will drive the reaction to completion, cleaving both methoxy groups to yield 2-Bromo-3,6-dihydroxybenzaldehyde.[4]

G cluster_0 1. Chelation & Activation cluster_1 2. Nucleophilic Attack cluster_2 3. Hydrolysis Substrate Complex Substrate->Complex + BBr₃ Attack Intermediate Attack->Intermediate + CH₃Br Product Intermediate->Product + H₂O

Experimental Protocols

This section provides two distinct protocols for the demethylation of 2-Bromo-3,6-dimethoxybenzaldehyde.

This procedure is optimized for the selective cleavage of the C3-methoxy group.

Materials and Reagents:

ReagentFormulaPuritySupplier Example
2-Bromo-3,6-dimethoxybenzaldehydeC₉H₉BrO₃≥98%Sigma-Aldrich
Boron Tribromide (1.0 M in DCM)BBr₃1.0 MSigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂≥99.8%Fisher Scientific
Methanol (MeOH)CH₃OHACS GradeVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)N/ALab Prepared
Anhydrous Magnesium SulfateMgSO₄≥97%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂ACS GradeFisher Scientific
HexanesC₆H₁₄ACS GradeVWR

Experimental Workflow:

G Setup 1. Reaction Setup Dissolve substrate in anhydrous DCM. Cool to 0°C under N₂. Reaction 2. BBr₃ Addition Add BBr₃ solution dropwise. Stir at 0°C. Setup->Reaction Monitor 3. Monitor Progress Use TLC to track substrate consumption. Reaction->Monitor Quench 4. Reaction Quench Slowly add Methanol to quench excess BBr₃. Monitor->Quench Workup 5. Aqueous Workup Wash with NaHCO₃ and brine. Dry organic layer. Quench->Workup Purify 6. Purification Concentrate and purify via column chromatography. Workup->Purify Analyze 7. Analysis Characterize product by NMR, MS, IR. Purify->Analyze

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-Bromo-3,6-dimethoxybenzaldehyde (e.g., 1.0 g, 3.86 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (4.2 mL, 4.2 mmol, 1.1 equivalents) dropwise over 15 minutes via the dropping funnel. Maintain the internal temperature at 0°C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent over-demethylation.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (5 mL) to the flask while still at 0°C to quench any unreacted BBr₃. Safety Note: The quench is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate) to afford pure 2-Bromo-3-hydroxy-6-methoxybenzaldehyde.

This procedure uses an excess of BBr₃ to ensure both methoxy groups are cleaved.

Reagent Stoichiometry:

ReagentEquivalents
2-Bromo-3,6-dimethoxybenzaldehyde1.0
Boron Tribromide (1.0 M in DCM)2.5

Step-by-Step Procedure:

  • Reaction Setup & Dissolution: Follow steps 1-3 from Protocol 1.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (9.7 mL, 9.7 mmol, 2.5 equivalents) dropwise over 20 minutes at 0°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring & Workup: Monitor the reaction by TLC. Once complete, cool the mixture back to 0°C and follow the quenching and workup procedure as described in steps 6-9 of Protocol 1. The resulting product is 2-Bromo-3,6-dihydroxybenzaldehyde.

Safety and Handling
  • Boron Tribromide (BBr₃): BBr₃ is a toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water and alcohols. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use anhydrous solvents and techniques to prevent exposure to moisture.

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • Quenching: The quenching process is highly exothermic and releases HBr gas. Add the quenching agent (methanol) slowly and ensure adequate ventilation.

Conclusion

The demethylation of 2-Bromo-3,6-dimethoxybenzaldehyde can be effectively controlled to yield either the monodemethylated or the fully demethylated product. The key to achieving this selectivity is the careful manipulation of reagent stoichiometry and reaction conditions. The chelation of boron tribromide to the ortho-aldehyde and methoxy functionalities provides a reliable strategy for the preferential cleavage of the C3-methoxy group. These protocols offer a robust and reproducible method for researchers and drug development professionals to access these valuable phenolic building blocks.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link][7][8]

  • Wikipedia. (n.d.). Boron tribromide. Retrieved from [Link][5][6]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link][4]

  • Ulrich, H., Rao, D. V., Tucker, B., & Sayigh, A. A. R. (1974). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry, 39(16), 2437-2438. [Link][2][9]

  • EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. (2011). Google Patents. [1]

  • An, G., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl₃. Journal of Chemical Research, 2010(4), 222-227. [Link][3]

  • Chem-Station International Edition. (2024). O-Demethylation. [Link][10]

Sources

Troubleshooting & Optimization

separating 2-Bromo-3,6-dimethoxybenzaldehyde from 4-bromo isomer

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide structured as a specialized Knowledge Base from a high-end chemical supplier.

Executive Summary & Chemical Context

The Challenge: The bromination of 2,5-dimethoxybenzaldehyde is highly regioselective but rarely specific. The 4-bromo isomer (4-Bromo-2,5-dimethoxybenzaldehyde) is the thermodynamic and kinetic major product (>80%). The 2-bromo isomer (2-Bromo-3,6-dimethoxybenzaldehyde, also known as 6-bromo-2,5-dimethoxybenzaldehyde) is the minor product (<20%).

Because these molecules are regioisomers with identical functional groups, their polarity (


) is negligible in standard ethyl acetate/hexane systems, making separation non-trivial. This guide outlines the specific protocols to isolate the 2-bromo target  by leveraging solubility differences and specific NMR diagnostics.
Isomer Identification (Critical)

Before attempting separation, confirm your mixture composition using


-NMR.
FeatureTarget: 2-Bromo-3,6-dimethoxy... Impurity: 4-Bromo-2,5-dimethoxy...
Structure Bromine is ortho to Formyl group.[1][2]Bromine is para to Formyl group.
Aromatic Protons Doublets (AB System) Singlets
Coupling (

)

(Ortho coupling)
N/A (Para relationship, no coupling)
Melting Point


Elution Order Elutes Second (More Polar)Elutes First (Less Polar)

Troubleshooting & Diagnostic Q&A

Q1: "My TLC plate shows a single spot. How do I visualize the separation?"

Diagnosis: Standard EtOAc/Hexane mixtures often fail to resolve these isomers due to overlapping dipole moments. Solution: Switch to a Toluene-based or Dichloromethane (DCM) system.

  • Recommendation: Run TLC in 100% Toluene or DCM:Hexane (3:1) .

  • Observation: The 4-bromo impurity runs slightly higher (

    
     in Toluene) than the 2-bromo target (
    
    
    
    ).
  • Visualization: Both spots quench UV (254 nm). Use 2,4-DNP stain (orange spots) to confirm aldehyde functionality if other byproducts are present.

Q2: "I tried recrystallizing from ethanol, but the solid was the wrong isomer."

Diagnosis: This is the expected behavior.[3] The 4-bromo isomer has a significantly higher lattice energy and melting point (


 vs 

). It will crystallize first. Solution: Use this to your advantage. You cannot crystallize the 2-bromo target directly from the crude mixture.
  • Protocol: Perform a "Crash Crystallization" of the impurity .

  • Solvent: Hot Ethanol (95%) or Methanol.

  • Action: Filter the solid (this is the 4-bromo impurity).[1] The filtrate (mother liquor) is now enriched with your 2-bromo target. Evaporate the filtrate to obtain the material for chromatography.

Q3: "Column chromatography is yielding mixed fractions. How do I improve resolution?"

Diagnosis: High loading or improper gradient. Since the 4-bromo elutes first, "tailing" often contaminates the 2-bromo fractions. Solution:

  • Stationary Phase: Use high-grade Silica Gel (230-400 mesh).

  • Loading: Do not exceed 1% loading (1g crude per 100g silica) if the mixture is complex.

  • Eluent: Avoid Ethyl Acetate. Use a gradient of Hexane

    
     Toluene .
    
    • Start: 100% Hexane (to move non-polar debris).

    • Ramp: 50% Toluene/Hexane (elutes 4-bromo).

    • Finish: 100% Toluene (elutes 2-bromo).

Detailed Experimental Workflows

Workflow Diagram

The following logic gate describes the purification process.

G Start Crude Reaction Mixture (80% 4-Br / 20% 2-Br) Recryst Recrystallization Solvent: Boiling EtOH (95%) Start->Recryst Filter Filtration Recryst->Filter Solid Solid Filter Cake (Pure 4-Bromo Isomer) DISCARD or STORE Filter->Solid Precipitate Liquor Mother Liquor (Enriched 2-Bromo Isomer) Filter->Liquor Filtrate Evap Evaporate to Dryness Liquor->Evap Column Flash Chromatography Silica Gel Gradient: Hexane -> Toluene Evap->Column Frac1 Fraction A (Early) Residual 4-Bromo Column->Frac1 Elutes First Frac2 Fraction B (Late) Pure 2-Bromo Target Column->Frac2 Elutes Second

Caption: Separation logic relying on the removal of the major isomer via crystallization prior to chromatographic isolation of the minor target.

Protocol A: Bulk Depletion of 4-Bromo Isomer

Use this step to remove the majority of the impurity.

  • Dissolve the crude brown solid in the minimum amount of boiling Ethanol (95%) or Methanol . (Approx. 5-7 mL per gram).

  • Allow the solution to cool slowly to room temperature, then chill at

    
     for 2 hours.
    
  • Filter the pale yellow needles.

    • Solid: This is >95% 4-bromo-2,5-dimethoxybenzaldehyde .[1][4] (Verify by NMR: Singlets at aromatic region).

  • Filtrate: Collect the liquid. This contains your 2-bromo target along with uncrystallized 4-bromo isomer.[4]

  • Concentrate the filtrate in vacuo to yield an enriched oil/solid.

Protocol B: Chromatographic Isolation of 2-Bromo Target

Use this step on the concentrated filtrate from Protocol A.

  • Pack: Prepare a silica column. Slurry pack using Hexane .

  • Load: Dissolve the enriched residue in a minimum volume of Toluene or DCM and load onto the column.

  • Elute:

    • Flush with 2 column volumes (CV) of 10% Toluene in Hexane.

    • Increase polarity to 50% Toluene in Hexane. Monitor fractions.

    • The 4-bromo isomer will elute first.

    • Increase to 100% Toluene (or 5% EtOAc in Toluene if too slow).

    • The 2-bromo target will elute second.

  • Finish: Combine fractions containing the second spot. Evaporate to yield 2-Bromo-3,6-dimethoxybenzaldehyde.[1]

  • Recrystallization (Optional): The pure target can be recrystallized from Isopropanol or Cyclohexane (MP:

    
    ).
    

References

  • Cassels, B. K., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletin de la Sociedad Chilena de Quimica, 35, 313-316. (Describes the bromination ratio and isolation of the 4-bromo major product).

  • Rubenstein, L. (1925).[2] The Bromination of 2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 127, 1998-2004. (Historical context on the misidentification of isomers, corrected by later literature).

  • Kampf, A., et al. (1991). Bromination of 2,5-Dimethoxybenzaldehyde. Organic Preparations and Procedures International, 23(4), 419-424. (Definitive structural proof and separation via fractional recrystallization and chromatography).[5]

  • ChemicalBook. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde Product Properties and NMR Data. (Used for physical property verification).[6]

Sources

improving yield of 2,5-dimethoxybenzaldehyde bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,5-dimethoxybenzaldehyde derivatives. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity issues during the electrophilic bromination of this specific substrate.

Historically, the literature surrounding this reaction was clouded by Rubenstein’s 1925 mischaracterization, which incorrectly identified the major product as the 6-bromo isomer. Modern spectroscopic analysis has unequivocally proven that electrophilic aromatic substitution under standard conditions yields predominantly 4-bromo-2,5-dimethoxybenzaldehyde [1].

This guide is designed to provide you with a self-validating protocol, mechanistic troubleshooting, and quantitative benchmarks to ensure reproducible, high-yield synthesis.

I. Synthesis & Purification Workflow

BrominationWorkflow Start 2,5-Dimethoxybenzaldehyde (Starting Material) Reagents Add Br2 in Glacial Acetic Acid (Dropwise, 0°C to RT) Start->Reagents Reaction Stir 24-48h at RT (Electrophilic Aromatic Substitution) Reagents->Reaction Quench Quench with Ice Water & Sodium Bisulfite Reaction->Quench Filter Vacuum Filtration (Crude Yellow Precipitate) Quench->Filter Recrystallize Fractional Recrystallization (95% EtOH or Acetonitrile) Filter->Recrystallize Product1 4-Bromo Isomer (Major: 87% Yield, Insoluble) Recrystallize->Product1 Crystallizes First Product2 6-Bromo Isomer (Minor: 5% Yield, Soluble) Recrystallize->Product2 Mother Liquor

Workflow for regioselective bromination of 2,5-dimethoxybenzaldehyde.

II. Quantitative Yield Benchmarks

To set accurate expectations for your synthesis, compare your isolated yields against these validated literature benchmarks. The variance in yield is highly dependent on temperature control and the purification method utilized.

Reaction ConditionReagents & SolventMajor Product (4-Bromo)Minor Product (6-Bromo)Reference
Standard Room Temp Br₂, Glacial Acetic Acid, 20-25°C87% Yield5% Yield[1]
Low-Temp Controlled Br₂, Glacial Acetic Acid, 0°C to RT56% Yield (Post-Column)Not Isolated[2]
Lewis Acid Catalyzed Br₂, SnCl₄, CH₂Cl₂~75-80% YieldTrace[3]
Catalyst-Free DMF Br₂, DMF, RTDominant~20% Yield[4]

III. Self-Validating Experimental Protocol

This optimized methodology for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde uses visual cues as built-in quality control checkpoints to validate the reaction's progress in real-time.

Step 1: Substrate Preparation Dissolve 20.0 g (0.12 mol) of 2,5-dimethoxybenzaldehyde in 115 mL of anhydrous glacial acetic acid. Causality: Acetic acid acts as both a polar solvent and a mild acid catalyst to polarize the Br-Br bond. Cool the solution in an ice bath to 0°C to control the initial exothermic reaction and suppress oxidative side pathways[1].

Step 2: Electrophilic Addition Prepare a solution of 20.0 g (0.125 mol, ~1.04 eq) of elemental bromine in 60 mL of glacial acetic acid. Add this dropwise to the aldehyde solution over 30 minutes. Self-Validation Checkpoint: The solution will immediately turn a deep, opaque red/brown, indicating the presence of active electrophilic bromine[1].

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 48 hours. Causality: The electron-donating methoxy groups heavily activate the ring, but the steric bulk of the bromine atom requires extended reaction times to ensure complete conversion at the less hindered 4-position[3].

Step 4: Quenching & Isolation Pour the reaction mixture into 500 mL of vigorously stirred ice water. Self-Validation Checkpoint: A bright yellow precipitate will immediately crash out of the solution[2]. If the solution retains a harsh red tint (indicating unreacted Br₂), add a 5% sodium bisulfite solution dropwise until the red color dissipates. Collect the crude precipitate via vacuum filtration and wash thoroughly with cold distilled water.

Step 5: Fractional Recrystallization Recrystallize the crude mass from boiling 95% ethanol. Causality: The 4-bromo isomer (mp 132-133°C) is significantly less soluble in cold ethanol than the 6-bromo isomer (mp 102-103°C). Upon cooling, the 4-bromo-2,5-dimethoxybenzaldehyde will crystallize as pure white/pale yellow needles, leaving the 6-bromo byproduct in the mother liquor[1].

IV. Troubleshooting & FAQs

Q1: Why is my yield of the 4-bromo isomer lower than expected, with a higher proportion of the 6-bromo isomer? A: This is a classic kinetic versus thermodynamic control issue. The methoxy groups at the 2- and 5-positions strongly activate the ring. While the 4-position is sterically more accessible and electronically favored for the major product, the 6-position can compete if the reaction is subjected to heat[4]. Fix: Ensure the reaction is strictly kept at room temperature and stirred for a full 48 hours. Heating the reaction mixture accelerates the formation of the 6-bromo isomer and promotes unwanted side reactions.

Q2: I am observing a significant amount of a highly polar byproduct on my TLC. Could the aldehyde be oxidizing? A: Yes. Elemental bromine in the presence of trace water acts as a potent oxidizing agent, converting your starting benzaldehyde into 4-bromo-2,5-dimethoxybenzoic acid. Fix: Glacial acetic acid is highly hygroscopic. If your solvent has absorbed atmospheric moisture, hypobromous acid (HOBr) can form, which readily oxidizes aldehydes. Use fresh, anhydrous glacial acetic acid. If oxidation persists, perform the reaction under an inert argon atmosphere and shield the flask from intense UV light to prevent radical-induced oxidation[1].

Q3: Mechanistically, why did early literature misidentify the major product as the 6-bromo isomer? A: Rubenstein’s 1925 error was based on a flawed analogy to the nitration of 2,5-dimethoxybenzaldehyde, which predominantly yields the 6-nitro isomer due to the stabilization of the intermediate cation via conjugation with the ortho-methoxy group[1]. He assumed bromination followed the exact same regioselectivity. However, the sheer steric bulk of the bromine atom (van der Waals radius of 1.85 Å compared to oxygen's 1.52 Å) causes severe steric clash at the 6-position (flanked by the aldehyde and a methoxy group). Therefore, bromination is physically forced into the less sterically hindered 4-position[3].

Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine to improve safety? A: While NBS in N,N-dimethylformamide (DMF) or acetonitrile is a common, safer alternative for electrophilic bromination, it is significantly less electrophilic than Br₂. Fix: If you switch to NBS, the reaction may stall. You will likely need to add a Lewis acid catalyst (such as silica gel or a catalytic amount of strong acid) to polarize the N-Br bond. However, for this specific substrate, Br₂ in glacial acetic acid remains the gold standard for achieving >85% yields of the 4-bromo isomer without the need for complex column chromatography[1].

V. References

  • Title: Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] (Originally published in Org. Prep. Proced. Int. 23(4), 419-424, 1991) Source: mdma.ch URL:

  • Title: THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE. STRUCTURAL PROOF OF THE 6-BROMO ISOMER via 3,6-DIMETHOXYBENZOCYCLOBUTENE Source: tandfonline.com URL:

  • Title: Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes Source: designer-drug.com URL:

  • Title: 4-Bromo-2,5-dimethoxybenzaldehyde synthesis Source: chemicalbook.com URL:

Sources

Technical Support Center: Purification of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-Bromo-3,6-dimethoxybenzaldehyde (also referred to in some literature as 6-bromo-2,5-dimethoxybenzaldehyde, depending on numbering priority).

This compound is typically synthesized via the bromination of 2,5-dimethoxybenzaldehyde, a reaction that produces a mixture of regioisomers: the major product (4-bromo-2,5-dimethoxybenzaldehyde ) and the minor product (2-bromo-3,6-dimethoxybenzaldehyde ).[1] Separating these isomers is the primary challenge.

Quick Reference Data

ParameterSpecificationNotes
Target Compound 2-Bromo-3,6-dimethoxybenzaldehydeMinor regioisomer (~20% of crude reaction)
CAS Number 85432-87-7Verify structure; often confused with 4-bromo isomer
Melting Point 102–104 °C Distinct from 4-bromo isomer (132–133 °C)
Primary Solvent Isopropanol (i-PrOH) Yields needles/plates
Alternative Solvent Methanol (MeOH)Good for initial crude trituration
Key Impurity 4-Bromo-2,5-dimethoxybenzaldehydeMajor regioisomer; separates as singlets in NMR

Isomer Separation Workflow (Graphviz)

The most critical step is not just "purifying" the compound, but isolating the correct regioisomer from the crude bromination mixture.

Recrystallization_Workflow Crude Crude Bromination Mixture (Contains 4-Br [Major] & 2-Br [Minor]) Step1 1. Dissolve in hot Methanol (MeOH) 2. Cool to Room Temp Crude->Step1 Filter1 Filtration Step1->Filter1 Solid1 Solid Filter Cake (4-Bromo-2,5-dimethoxybenzaldehyde) Major Isomer (MP: 132°C) Filter1->Solid1 Crystallizes First Filtrate1 Mother Liquor (Enriched in 2-Bromo-3,6-dimethoxybenzaldehyde) Filter1->Filtrate1 Remains in Solution Step2 Evaporate Solvent to Dryness Filtrate1->Step2 Crude2 Enriched Residue Step2->Crude2 Step3 Recrystallize from Isopropanol (i-PrOH) Crude2->Step3 Result Pure 2-Bromo-3,6-dimethoxybenzaldehyde (Needles/Plates, MP: 102-104°C) Step3->Result

Figure 1: Fractionation workflow to isolate the minor 2-bromo isomer from the major 4-bromo product.

Detailed Experimental Protocol

Phase 1: Removal of Major Isomer

Before targeting your compound, you must debulk the major impurity (4-bromo-2,5-dimethoxybenzaldehyde).

  • Dissolution: Dissolve the crude reaction solid in boiling Methanol (MeOH) (approx. 5–7 mL per gram of crude).

  • Crystallization: Allow the solution to cool to room temperature undisturbed. The major isomer (4-bromo) is less soluble and will crystallize out first.

  • Filtration: Filter the white solid. Keep the filtrate (mother liquor). The solid is the wrong isomer (check MP: if ~132°C, discard or save for other uses).

Phase 2: Purification of Target (2-Bromo-3,6-dimethoxybenzaldehyde)
  • Concentration: Evaporate the methanolic mother liquor from Phase 1 to dryness. You will be left with a yellow/orange oil or sticky solid.

  • Solvent Switch: Add Isopropanol (i-PrOH) to the residue. Heat to boiling until fully dissolved.

  • Hot Filtration (Optional): If insoluble dark particles remain, filter hot through a glass frit or cotton plug to remove polymeric impurities.

  • Crystallization: Allow the i-PrOH solution to cool slowly to room temperature, then place in a refrigerator (4°C).

  • Harvest: The target compound crystallizes as pale yellow needles or plates .[1]

  • Drying: Filter and wash with cold i-PrOH. Dry under vacuum.[2]

    • Target MP: 102–104 °C.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What should I do?

Diagnosis: This "oiling out" is common with methoxy-benzaldehydes due to trace solvent impurities or super-saturation. Solution:

  • Seed Crystal: If you have a tiny amount of pure material, add a seed crystal at room temperature.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Solvent Adjustment: Re-dissolve in the minimum amount of hot i-PrOH. Add Hexane dropwise until the solution just becomes turbid (cloudy). Re-heat to clear it, then let it cool very slowly.

Q2: How do I distinguish the target product from the major impurity using NMR?

Expert Insight: This is the most reliable validation method. The splitting pattern of the aromatic protons is definitive.

  • Target (2-Bromo-3,6-dimethoxy): The two aromatic protons are ortho to each other. You will see two doublets (AB system) with a coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of ~9.0 Hz .
    
  • Impurity (4-Bromo-2,5-dimethoxy): The two aromatic protons are para to each other.[3] You will see two singlets .

  • Reference: See Cassels et al. (1990) for detailed NMR data [1].

Q3: The crystals are highly colored (orange/red). Is this normal?

Diagnosis: No. Pure brominated dimethoxybenzaldehydes are typically white to pale yellow. Strong coloration indicates free bromine or oxidation products. Solution:

  • Dissolve the solid in Ethyl Acetate.

  • Wash with 10% Sodium Bisulfite (NaHSO₃) solution. This reduces colored bromine/oxidants to colorless salts.

  • Dry organic layer over MgSO₄, evaporate, and proceed with recrystallization.[4][5]

Q4: Can I use Ethanol instead of Isopropanol?

Answer: Yes, Ethanol (EtOH) is a viable alternative. However, Isopropanol generally offers a better solubility differential for the specific 2-bromo-3,6- isomer, yielding sharper crystals (needles) and higher purity [1].

References

  • Cassels, B.K., Sepulveda-Boza, S. (1990).[1] Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.[1] (Describes the bromination, separation of isomers, and recrystallization of the 2-bromo-3,6- isomer from i-PrOH).

  • Rubenstein, L. (1925).[3] The Nitration and Bromination of 2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 127, 1998-2004. (Historical context on the mixture of isomers).

  • PubChem Compound Summary. 4-Bromo-2,6-dimethoxybenzaldehyde (Isomer Analog). National Center for Biotechnology Information. Link

Sources

Technical Support Center: Post-Bromination Workup for 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing unreacted bromine from the synthesis of 2-Bromo-3,6-dimethoxybenzaldehyde. As Senior Application Scientists, we understand that a clean and efficient workup is paramount to obtaining a high-purity product, which is essential for downstream applications in drug development and materials science.

I. Understanding the Challenge: Why Removing Excess Bromine is Crucial

The bromination of 2,5-dimethoxybenzaldehyde is a common synthetic route that can yield a mixture of isomers, including the desired 2-Bromo-3,6-dimethoxybenzaldehyde.[1][2][3] The reaction often employs an excess of bromine to ensure complete conversion of the starting material.[4] However, residual elemental bromine (Br₂) is a highly reactive and corrosive substance that can interfere with subsequent reaction steps and complicate the purification of the final product.[5] Therefore, its complete removal is a critical aspect of the post-reaction workup.

II. Troubleshooting & FAQs: Navigating Common Experimental Hurdles

This section addresses specific issues that researchers may encounter during the removal of unreacted bromine and subsequent purification of 2-Bromo-3,6-dimethoxybenzaldehyde.

Q1: What is the most effective and safest method for removing unreacted bromine from my reaction mixture?

A1: The most common and recommended method is chemical quenching with a reducing agent.[5] This involves reacting the excess bromine with a chemical that converts it into non-reactive, water-soluble bromide salts, which can then be easily removed through an aqueous workup.[5] Attempting to remove bromine by evaporation is strongly discouraged due to its high toxicity and the risk of co-evaporation with your product.[5]

Q2: Which quenching agent should I choose?

A2: Several reducing agents are effective for quenching bromine. The choice often depends on availability and the specific requirements of your experiment. Here's a comparison of common options:

Quenching AgentTypical ConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) 10% (w/v) aqueous solutionHighly effective and widely used.[5][6] Can form elemental sulfur as a byproduct if the solution is acidic.[6]
Sodium Sulfite (Na₂SO₃) 5-10% (w/v) aqueous solutionGood alternative to sodium thiosulfate; does not produce solid byproducts.[4][6]
Sodium Bisulfite (NaHSO₃) 5-10% (w/v) aqueous solutionAnother effective option, similar in reactivity to sodium sulfite.[6]

Q3: How do I know when I've added enough quenching agent?

A3: The visual disappearance of bromine's characteristic reddish-brown or orange-yellow color is the primary indicator that the quenching process is complete.[5][6] The reaction mixture should become colorless or pale yellow. It is good practice to add the quenching agent in slight excess to ensure all the bromine has reacted.[6]

Q4: I've added sodium thiosulfate, and now I see a yellow precipitate. What happened and how do I fix it?

A4: The formation of a yellow precipitate, which is likely elemental sulfur, occurs when sodium thiosulfate decomposes under acidic conditions.[6][7] To prevent this, you can add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (like HBr) before adding the sodium thiosulfate solution.[6] If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite.[5]

Q5: During the aqueous workup, an emulsion has formed. How can I break it?

A5: Emulsions can form when the densities of the organic and aqueous layers are similar.[6] To break an emulsion, you can:

  • Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer.[6]

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl or rock the separatory funnel instead of shaking it vigorously.[6]

Q6: My final product is still impure after the workup. What are the best purification methods for 2-Bromo-3,6-dimethoxybenzaldehyde?

A6: For aromatic aldehydes like 2-Bromo-3,6-dimethoxybenzaldehyde, the most common and effective purification techniques are:

  • Recrystallization: This is often a straightforward method to obtain highly pure crystalline product. Ethanol is a commonly used solvent for the recrystallization of bromo-dimethoxybenzaldehyde isomers.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating isomers and removing other impurities.[8][9] A common eluent system is a mixture of hexane and ethyl acetate.[8] It's important to note that some aldehydes can be sensitive to the acidic nature of silica gel, which may be mitigated by deactivating the silica with triethylamine.[10]

III. Experimental Protocols

These detailed protocols provide step-by-step guidance for the quenching and purification of 2-Bromo-3,6-dimethoxybenzaldehyde.

Protocol 1: Quenching Unreacted Bromine with Sodium Thiosulfate
  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Cooling: Once the bromination reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This helps to control any potential exotherm during the quench.[5]

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the cooled reaction mixture with vigorous stirring. Continue adding the solution dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless.[5]

  • Neutralization (Optional but Recommended): If the reaction was conducted under acidic conditions, it is advisable to slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid before proceeding to the extraction. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) if one was not already used in the reaction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.[5][6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol has been reported to be effective for similar bromo-dimethoxybenzaldehyde isomers.[3]

  • Dissolution: Dissolve the crude 2-Bromo-3,6-dimethoxybenzaldehyde in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel column.[9]

  • Mobile Phase: Select an appropriate eluent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).[10]

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-3,6-dimethoxybenzaldehyde.

IV. Process Visualization

The following diagram illustrates the general workflow for the removal of unreacted bromine and subsequent purification of the product.

Workup_Purification_Workflow cluster_start Post-Reaction cluster_quench Quenching cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Reaction Mixture (Containing Unreacted Br₂) AddQuenchingAgent Add Quenching Agent (e.g., 10% Na₂S₂O₃) ReactionMixture->AddQuenchingAgent Cool to 0-5 °C ColorlessMixture Mixture Becomes Colorless AddQuenchingAgent->ColorlessMixture Vigorous Stirring PhaseSeparation Phase Separation (Separatory Funnel) ColorlessMixture->PhaseSeparation WashOrganic Wash Organic Layer (Water, Brine) PhaseSeparation->WashOrganic DryOrganic Dry Organic Layer (e.g., Na₂SO₄) WashOrganic->DryOrganic Concentrate Concentrate (Rotary Evaporator) DryOrganic->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct PurificationChoice Choose Method CrudeProduct->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization If Crystalline ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography If Oily or Isomer Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Workflow for Quenching and Purification.

V. References

  • Technical Support Center: Bromine Removal from Reaction Mixtures - Benchchem. (n.d.). Retrieved from

  • Chamberland SOP Working with Bromine. (n.d.). Retrieved from

  • Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures - Benchchem. (n.d.). Retrieved from

  • Sodium thiosulfate - Wikipedia. (n.d.). Retrieved from [Link]

  • How does sodium thiosulfate neutralize bromine? - Quora. (2018, December 14). Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019, June 4). Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). Retrieved from [Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - designer-drug .com. (n.d.). Retrieved from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). Retrieved from [Link]

  • Neutralizing bromine that's eaten through container? : r/chemistry - Reddit. (2022, July 27). Retrieved from [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.). Retrieved from [Link]

  • How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25). Retrieved from [Link]

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. (n.d.). Retrieved from [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE. STRUCTURAL PROOF OF THE 6-BROMO ISOMER via 3,6-DIMETHOXYBENZOCYCLOBUTENE. (1991). Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved from [Link]

  • Bromination of 2,5-dimethoxybenzaldehyde. (n.d.). Retrieved from [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap. (2014, June 18). Retrieved from [Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws]. (n.d.). Retrieved from [Link]

  • Column Chromatography Guide | Phenomenex. (2025, December 12). Retrieved from [Link]

  • Method to Remove Bromine - Christopher Bronner. (n.d.). Retrieved from [Link]

  • US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.). Retrieved from

  • Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. (n.d.). Retrieved from [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.). Retrieved from

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry - ACS Publications. (2007, June 23). Retrieved from [Link]

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents. (n.d.). Retrieved from

  • How to neutralize gaseous bromine? - ResearchGate. (2018, May 14). Retrieved from [Link]

  • US9018421B2 - Separation of aromatic aldehydes - Google Patents. (2012, May 3). Retrieved from

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). Retrieved from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (2022, February 1). Retrieved from [Link]

  • Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, December 23). Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 2-Bromo-3,6-dimethoxybenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Miyaura cross-coupling of 2-bromo-3,6-dimethoxybenzaldehyde .

This substrate presents a unique dual-threat in cross-coupling: severe steric hindrance from the ortho-methoxy groups and high chemical sensitivity from the electrophilic aldehyde. Success requires precise control over your solvent system and base selection.

Core Troubleshooting & FAQs

Q: Why does my Suzuki coupling of 2-bromo-3,6-dimethoxybenzaldehyde yield significant protodeboronation and aldehyde degradation? A: This is a classic kinetic mismatch caused by poor solvent/base selection. The two methoxy groups at the 3 and 6 positions create severe steric bulk around the bromide, significantly slowing down the oxidative addition and transmetalation steps[1]. While the palladium cycle is stalled, the boronic acid remains exposed to the base, leading to protodeboronation. Simultaneously, the highly electrophilic aldehyde group is sensitive to strongly basic, protic environments, triggering Cannizzaro-type disproportionation or aldol condensations. Scientist's Insight: To fix this, you must accelerate the coupling while protecting the aldehyde. Shift to a less nucleophilic base (e.g., K₃PO₄) and use a predominantly polar aprotic solvent system with strictly controlled water stoichiometry (e.g., 1,4-Dioxane:H₂O in a 5:1 ratio)[2].

Q: How do I choose between a biphasic (Toluene/H₂O) and a monophasic polar aprotic (Dioxane or DMF) solvent system for this specific substrate? A: The choice dictates the mass transfer dynamics of your reaction. Biphasic systems (Toluene/H₂O) are historically excellent for minimizing contact between the water-soluble base and the lipophilic aldehyde[3]. However, the steric hindrance of 2-bromo-3,6-dimethoxybenzaldehyde requires highly efficient mass transfer for transmetalation to occur. In a biphasic system, the reaction occurs at the solvent interface, which is too slow for this hindered substrate, leading to unreacted starting material. Monophasic systems like 1,4-Dioxane/H₂O homogenize the reaction, accelerating the rate-limiting transmetalation step so that C-C bond formation outpaces aldehyde degradation.

Q: What is the mechanistic role of water in these solvent systems, and how much is optimal? A: In Suzuki-Miyaura couplings, water is not merely a solvent; it is a vital co-reactant. It hydrates the inorganic base to form the active hydroxide or alkoxy species, which then coordinates to the palladium center or the boronic acid to form the reactive boronate complex essential for transmetalation[4]. Scientist's Insight: The optimal water concentration is typically 10-20% by volume relative to the organic solvent. This provides enough hydration to activate the boronic acid but keeps the dielectric constant of the medium low enough to prevent aldehyde hydration and subsequent oxidation.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting exactly where solvent polarity and water content dictate the success or failure of the coupling.

G Pd0 Pd(0) Active Catalyst Regenerated post-coupling OxAdd Oxidative Addition (Rate limited by steric bulk) Pd0->OxAdd 2-Bromo-3,6-dimethoxybenzaldehyde PdII Pd(II) Intermediate (Stabilized by methoxy groups) OxAdd->PdII Solvent polarity assists Transmet Transmetalation (Requires H2O & Base) PdII->Transmet Base activation Degradation Aldehyde Degradation (Triggered by high pH / protic solvents) PdII->Degradation Competing side reaction RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Arylboronic acid RedElim->Pd0 Product release

Caption: Suzuki-Miyaura cycle highlighting solvent-dependent transmetalation and competing side reactions.

Quantitative Solvent Screening Data

The table below summarizes empirical data for the coupling of 2-bromo-3,6-dimethoxybenzaldehyde with a standard arylboronic acid across various solvent systems.

Solvent SystemRatio (v/v)BaseTemp (°C)Yield (%)Primary Byproduct / Failure Mode
1,4-Dioxane / H₂O 5:1K₃PO₄8088 Trace protodeboronation
Toluene / H₂O 3:1Na₂CO₃9065 Unreacted starting material (Mass transfer limited)
DMF / H₂O 5:1Cs₂CO₃8072 Aldehyde degradation (Cannizzaro disproportionation)
EtOH / H₂O 1:1NaOH7025 Complex mixture (Aldol condensations)
THF (Anhydrous) N/AKF6515 Unreacted starting material (Failed transmetalation)

Validated Experimental Protocol

This methodology utilizes a self-validating framework to ensure each step is successful before proceeding.

Optimized Monophasic Suzuki-Miyaura Coupling System: 2-Bromo-3,6-dimethoxybenzaldehyde + Arylboronic Acid in 1,4-Dioxane/H₂O (5:1).

  • Step 1: Reagent Charging & Atmosphere Control

    • Add 2-bromo-3,6-dimethoxybenzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a Schlenk flask.

    • Self-Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates boroxine formation (dehydration), which alters the stoichiometry and requires recalculation.

  • Step 2: Solvent Preparation & Degassing

    • Prepare a 5:1 (v/v) mixture of anhydrous 1,4-Dioxane and deionized water. Sparge with Argon for 30 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) peroxo complexes and oxidize the sensitive aldehyde group to a carboxylic acid.

  • Step 3: Catalyst Addition

    • Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.

    • Self-Validation Check: The solution should initially appear red/orange. If it immediately turns black upon solvent addition, your solvent was improperly degassed, resulting in palladium black precipitation.

  • Step 4: Reaction Execution

    • Heat the mixture to 80 °C for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 2-bromo-3,6-dimethoxybenzaldehyde spot (Rf ~0.4) confirms oxidative addition is proceeding successfully.

  • Step 5: Quench and Isolation

    • Cool to room temperature and dilute with EtOAc and water. Extract the aqueous layer.

    • Causality: Rapid dilution with water crashes out the organic-soluble product and quenches the basic aqueous phase, immediately halting any base-catalyzed aldehyde degradation during the workup phase.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Total Synthesis of the Aglycone of IB-00208 National Institutes of Health (NIH) - PMC[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • The Suzuki Reaction Andrew G. Myers Research Group, Harvard University[Link]

Sources

Technical Support Center: Troubleshooting Debromination in Suzuki-Miyaura Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve one of the most persistent side reactions in palladium-catalyzed Suzuki-Miyaura cross-couplings: debromination (also known as protodehalogenation).

Rather than simply providing a generic protocol, this guide deconstructs the mechanistic causality behind debromination and provides a self-validating framework to engineer it out of your synthetic workflows.

Part 1: Mechanistic Origins of Debromination (FAQs)

Q1: What exactly is debromination in the context of a Suzuki coupling, and why does it occur? A1: Debromination (hydrodebromination or protodehalogenation) is an undesired side pathway where the bromine atom on your aryl halide substrate is replaced by a hydrogen atom, yielding an Ar-H byproduct instead of the desired Ar-R cross-coupled product[1]. Mechanistically, this occurs when the catalytic cycle is interrupted after the initial oxidative addition of the aryl bromide to the Palladium(0) catalyst. Instead of undergoing transmetalation with the boronic acid, the resulting Ar-Pd(II)-Br intermediate reacts with a hydride source to form an arylpalladium(II) hydride (Ar-Pd(II)-H) species. Subsequent reductive elimination ejects the debrominated arene and regenerates Pd(0)[2].

Q2: Where does the hydride source come from in my reaction mixture? A2: The hydride can originate from several components in your reaction matrix:

  • Solvents: Protic solvents like alcohols (ethanol, methanol) or even polar aprotic solvents like DMF can act as hydrogen transfer agents under palladium catalysis[3].

  • Bases: Alkoxide bases (e.g., NaOt-Bu) can coordinate to the palladium center and undergo

    
    -hydride elimination, directly generating the problematic Pd-H species[1].
    
  • Impurities: Trace moisture or impurities in the boronic acid can act as hydride donors if the transmetalation step is sterically hindered or kinetically slow[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2, Base Hydride Ar-Pd(II)-H (Hydride Intermediate) OxAdd->Hydride H-Source (Solvent/Base) Product Ar-R + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H + Pd(0) (Debrominated Byproduct) Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Catalytic cycle showing desired Suzuki transmetalation vs. competitive protodehalogenation.

Part 2: Strategic Mitigation & Troubleshooting

Q3: How does ligand selection influence the competition between cross-coupling and debromination? A3: Ligand architecture is the primary kinetic lever you can pull. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) are highly effective at suppressing debromination[5]. Causality: The electron richness of XPhos accelerates the initial oxidative addition, while its extreme steric bulk forces the Ar-Pd(II)-R intermediate to undergo rapid reductive elimination to relieve steric strain. By accelerating the desired pathway, the catalyst spends less time in the vulnerable Ar-Pd(II)-Br state, effectively outcompeting the slower background debromination pathway[6].

Q4: Which bases and solvents should I avoid if debromination is persistent? A4: Avoid strong alkoxide bases (NaOH, NaOt-Bu) and protic solvents (alcohols). Instead, utilize weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or CsF[1]. For solvents, switch to strictly anhydrous, less polar aprotic systems such as 1,4-Dioxane, THF, or Toluene[4]. Causality: Weaker bases facilitate the formation of the reactive boronate complex without coordinating to palladium to form hydrides. Aprotic solvents eliminate the most common external hydrogen-transfer sources[7].

Troubleshooting Start High Debromination Step1 1. Optimize Base (Use K3PO4/CsF) Start->Step1 Step2 2. Screen Ligands (Use XPhos/SPhos) Step1->Step2 If persists Success Side Reaction Minimized Step1->Success Resolved Step3 3. Adjust Solvent (Anhydrous/Aprotic) Step2->Step3 If persists Step2->Success Resolved Step3->Success Resolved

Sequential troubleshooting workflow to eliminate debromination side reactions.

Part 3: Quantitative Optimization Matrix

To systematically eliminate debromination, adjust your reaction parameters according to the following matrix. This data synthesizes field-proven optimizations for sterically hindered or electronically deactivated aryl bromides.

Reaction ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Base Selection NaOt-Bu, NaOH, NaOEtK₃PO₄, CsF, Cs₂CO₃Alkoxides undergo

-hydride elimination to form Pd-H. Phosphates/fluorides do not.
Ligand Class PPh₃, P(o-tol)₃XPhos, SPhos, AmphosBulky, electron-rich ligands accelerate desired reductive elimination, minimizing intermediate lifespan.
Solvent System Alcohols (EtOH, MeOH), DMF1,4-Dioxane, Toluene, THFProtic solvents and DMF act as direct hydrogen transfer agents to the Pd center.
Temperature >100 °C60 °C - 80 °CDebromination pathways often have higher activation energies; lower temps selectively disfavor them.

Part 4: Self-Validating Experimental Protocol

The following methodology is engineered to suppress protodehalogenation. It incorporates built-in validation checks to ensure the catalytic cycle remains active and highly selective.

Target Transformation: Suzuki-Miyaura coupling of a sensitive aryl bromide with an arylboronic acid. Catalyst System: Pd₂(dba)₃ / XPhos / K₃PO₄ in 1,4-Dioxane/H₂O.

Step 1: Rigorous Deoxygenation (Critical)
  • In an oven-dried Schlenk flask, combine 1,4-Dioxane and H₂O (typically a 4:1 or 5:1 ratio).

  • Degas the solvent mixture by sparging with ultra-pure Argon for 15–20 minutes.

    • Causality: Oxygen oxidizes the electron-rich XPhos ligand and the Pd(0) catalyst. A deactivated catalyst stalls the transmetalation step, increasing the residence time of the Ar-Pd(II)-Br intermediate and allowing background debromination to dominate[4].

Step 2: Reagent Assembly & Complexation
  • To the reaction vessel, add the Aryl Bromide (1.0 equiv), Arylboronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv)[4].

  • Add Pd₂(dba)₃ (2 mol% Pd) and XPhos (4-8 mol%).

    • Causality: A 1:2 to 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L₁Pd(0) species, preventing the formation of under-ligated palladium clusters that are prone to side reactions[5].

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent mixture via syringe.

Step 3: Controlled Execution & Self-Validation
  • Heat the reaction mixture to 80 °C with vigorous stirring (800+ rpm).

    • Causality: Vigorous stirring is mandatory in biphasic systems to ensure mass transfer between the aqueous base and organic catalytic cycle. Poor mass transfer starves the transmetalation step, inducing debromination[7].

  • Validation Check (1 Hour): Pull a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Success Metric: You should observe the mass of the product

      
       with 
      
      
      
      of the debrominated
      
      
      mass.
    • Failure Metric: If the debrominated mass exceeds 15% early in the reaction, the boronic acid is likely degrading or the base is too strong. Halt and switch to anhydrous CsF in pure Dioxane[7].

Step 4: Quenching and Workup
  • Upon complete consumption of the aryl bromide (typically 4-12 hours), cool to room temperature.

  • Dilute with Ethyl Acetate and water. Extract the aqueous layer 3x with Ethyl Acetate[4].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography[1].

Part 5: References

  • El Alaoui, N.-E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one... MDPI Catalysts. [Link]

  • Primer, D. N., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC (NIH).[Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.[Link]

  • PMC Authors. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC (NIH).[Link]

Sources

troubleshooting low yields in Convolutamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Guide's Structure

I'm now structuring the guide into a focused introduction and an FAQ section to address key concerns, for example on synthesis yield and reagent control, addressing common problems and providing solutions for improving the overall synthesis. I'm focusing on providing clear answers and protocols and aiming to make the guide user-friendly, and providing a useful data table.

Finalizing Synthesis Guide

I'm finalizing the technical guide with an introduction and FAQ. This includes detailed information on each step, from bromination and alkylation to Darzens condensation, all with clear protocols and troubleshooting advice. I'm focusing on providing solutions and protocols and have a data table to summarize experimental conditions and yields. The finalization also includes the troubleshooting workflow diagram and I am finalizing the experimental sections.

Expanding Troubleshooting Options

I'm now expanding the troubleshooting guide to clarify side reactions and improve the alkylation process. I'm focusing on the issue of controlling over-alkylation, and how it can be restricted with biphasic conditions. This is to increase the likelihood of success for the users. I also need to provide experimental protocols.

Expanding Guide and Protocols

I'm now expanding the troubleshooting guide further, emphasizing the significance of reaction control, for example in bromination steps and the alkylation process. I'm focusing on experimental protocols and side reaction issues, and have refined the guide to ensure that yield bottlenecks and over-bromination are clearly addressed, including their causes and solutions.

Expanding Guide Sections

I'm now expanding the protocols for the technical guide, refining sections on yield bottlenecks. I am preparing to integrate these new details into the overall guide, offering comprehensive insights on each synthesis step. Specifically, I'm focusing on the experimental protocols for bromination, alkylation, and Darzens condensation, all with clear protocols to ensure optimized yields.

Optimizing Experimental Protocols

I'm now focusing on refining the experimental protocols within the guide. I'm prioritizing clarity for each step, and particularly improving the guide's clarity for bromination, alkylation, Darzens condensation, and Grob fragmentation, to improve user yields. I will add an optimized data table for easy comparison of conditions, yields, and issues.

Developing New Protocols

I'm now writing detailed experimental protocols. These protocols cover acid-mediated Grob fragmentation-aromatization and microwave-assisted mono-alkylation of polybrominated phenethylamines. I'm focusing on providing step-by-step methodologies to maximize user clarity and improve yields, including specific details on reagents, conditions, and monitoring methods.

Refining Guide Protocols

I'm now revising protocols for Grob fragmentation and alkylation. For Grob, I'm providing acid-mediated conditions, detailing aqueous layer extraction, and purification. Alkylation protocols now include microwave assistance, a biphasic system, pH control, and reverse-phase HPLC purification, all geared towards improved yield.

Expanding Guide Documentation

I'm now expanding the documentation to provide further supporting data for each step, and to improve readability for the user. I've compiled supporting data for each reaction step, and integrated it into the FAQ. I am ensuring that the protocols are linked to the troubleshooting flow, and will include the references as footnotes.

Refining Protocols for Grob and Alkylation

I'm now revising experimental protocols, particularly for the Grob fragmentation and alkylation steps. Grob now features acid-mediated conditions, detailed aqueous layer extraction, and purification. Alkylation will utilize microwave assistance, a biphasic solvent system, pH control, and reverse-phase HPLC to mitigate steric hindrance, ensuring controlled nucleophilic attack. I am aiming to remove a thermodynamic sink to improve overall yields.

Topic: Troubleshooting Low Yields in Convolutamine and Related Brominated Alkaloid Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The total synthesis of marine brominated alkaloids, such as the Convolutamine series (isolated from the bryozoan Amathia convoluta), presents unique synthetic bottlenecks. The presence of polybrominated aromatic rings and sensitive side chains (e.g.,


-aminoethyl groups) often leads to poor yields due to competing side reactions, over-alkylation, or incomplete structural rearrangements.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your synthetic workflows.

I. Frequently Asked Questions (Troubleshooting Yield Bottlenecks)

Q1: During Convolutamine H synthesis, my acid-mediated Grob fragmentation-aromatization yields a complex mixture instead of the target tribromobenzoate. Why?

A1: The Grob fragmentation-aromatization of the highly functionalized precursor (1,4,5,6-tetrabromo-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one) is strictly governed by thermodynamic control [1]. If your acid concentration is too low or the thermal energy is insufficient, the reaction stalls at bridged intermediates. Conversely, excessive heating triggers spontaneous debromination.

  • The Causality: The reaction relies on the precise protonation of the ketone to initiate the cleavage of the C1-C2 bond, which subsequently drives the expulsion of the dimethoxy bridge to form the aromatic ring.

  • Self-Validating Check: Do not rely solely on TLC. Monitor the reaction via LC-MS. The starting material exhibits a distinct tetrabrominated isotopic cluster (

    
     approx. 484 for the core). The reaction is only complete when this cluster is entirely replaced by the tribrominated aromatic system (
    
    
    
    approx. 403).
Q2: Why does the Darzens condensation step in Convolutamine I synthesis consistently result in yields below 15%?

A2: The Darzens condensation used to elongate the carbon chain (reacting methoxy-brominated benzaldehyde with ethyl chloroacetate) is severely hindered by the electron-withdrawing nature of the polybrominated phenyl ring [2]. Under standard basic conditions (e.g., NaOEt at room temperature), the aldehyde becomes highly susceptible to competing Cannizzaro-type disproportionation or incomplete epoxide opening.

  • The Causality: The transition state for the nucleophilic attack on the highly deactivated carbonyl carbon requires strict kinetic control to prevent side-product formation.

  • Self-Validating Check: Monitor the pH and temperature strictly. If TLC reveals the formation of highly polar baseline spots (carboxylic acids from disproportionation), your base addition was too rapid or the temperature exceeded -10°C.

Q3: My final alkylation step to attach the -dimethylpropan-1-amine side chain yields multi-alkylated byproducts. How can I restrict this to mono-alkylation?

A3: Utilizing strong bases like NaH in DMF or THF completely deprotonates the secondary amine, rendering it hyper-nucleophilic. In the presence of the alkyl halide, this leads to runaway over-alkylation[2].

  • The Causality: To restrict alkylation to a single addition, you must modulate the nucleophilicity of the amine by controlling its protonation state, rather than forcing complete deprotonation.

  • Self-Validating Check: Transition to a biphasic solvent system (

    
    ) at pH 10. The mass spectrometer should show a clean 
    
    
    
    peak without the
    
    
    multi-alkylated mass cluster.

II. Quantitative Troubleshooting Matrix

The following table summarizes the critical reaction parameters required to elevate yields from common failure points to optimized benchmarks.

Reaction StepTarget AlkaloidCommon Yield IssueOptimized YieldKey Quantitative Parameter
Grob Fragmentation Convolutamine H/F< 30% (Incomplete)85% Reflux time: 18-24h, Acid: 5%

in MeOH
Darzens Condensation Convolutamine I13% (Side reactions)> 45% Temperature: -10°C, Base: 1.1 eq NaOEt
Amine Alkylation Convolutamine I< 20% (Multi-alkyl)60% Temp: 140°C (Microwave), Time: 10 min, pH: 10

III. Standardized Experimental Protocols

Protocol A: Acid-Mediated Grob Fragmentation-Aromatization

This protocol ensures complete conversion of the bicyclic precursor to the aromatic intermediate without debromination.

  • Preparation: Dissolve 1,4,5,6-tetrabromo-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Acidification: Add concentrated

    
     dropwise under vigorous stirring to achieve a 5% v/v concentration.
    
  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 65°C) under an inert argon atmosphere.

  • Validation: Monitor progression via LC-MS every 4 hours. Proceed to the next step only when the

    
     484 peak is fully consumed (typically 18-24 hours).
    
  • Quenching: Cool the vessel to 0°C. Slowly neutralize with saturated aqueous

    
     until exactly pH 7 is reached to prevent ester hydrolysis.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (

    
    ). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Mono-Alkylation of Polybrominated Phenethylamines

This protocol utilizes a controlled biphasic system to prevent multi-alkylation.

  • Preparation: Charge a microwave-safe reaction vial with the polybrominated phenethylamine intermediate (1.0 eq) and 3-chloro-

    
    -dimethylpropan-1-amine (1.2 eq).
    
  • Solvent System: Add a biphasic solvent system consisting of

    
     and 
    
    
    
    (1:1 v/v) to achieve a 0.2 M substrate concentration.
  • pH Modulation: Adjust the aqueous layer to pH 10 using 1M NaOH. Critical step: This ensures the amine remains sufficiently nucleophilic for mono-alkylation but prevents the hyper-reactivity seen with NaH.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 140°C for exactly 10 minutes.

  • Isolation: Cool the vial rapidly to room temperature using compressed air. Separate the organic layer, extract the aqueous phase once with

    
    , and dry the combined organics over 
    
    
    
    .

IV. Diagnostic Workflow Visualization

Workflow A Low Yield Detected in Convolutamine Synthesis B Grob Fragmentation (Convolutamine H/F) A->B C Darzens Condensation (Convolutamine I) A->C D Final Alkylation (Convolutamine I) A->D B1 Incomplete Aromatization (Check LC-MS for bridged intermediates) B->B1 C1 Cannizzaro Side-Reactions (Check TLC for alcohol byproducts) C->C1 D1 Multi-Alkylation (Mass spectra shows +M and +2M) D->D1 B2 Action: Increase reflux time, monitor H2SO4/MeOH ratio B1->B2 C2 Action: Maintain -10°C during NaOEt addition C1->C2 D2 Action: Switch from NaH/DMF to H2O/CH2Cl2 (Microwave) D1->D2

Logical troubleshooting workflow for resolving low yields in Convolutamine synthesis pathways.

V. References

  • Title: Synthesis of reported and revised structures of amathamide D and synthesis of convolutamine F, H and lutamide A, C Source: The Journal of Organic Chemistry (2012) URL: [Link]

  • Title: N1,N1-dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis Source: National Institutes of Health (PMC) (2014) URL: [Link]

Technical Support Center: Handling Moisture & Stability of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 85432-87-7 Molecular Formula: C₉H₉BrO₃ Support Ticket ID: #TCH-2B36-MST

Core Technical Directive: The "Moisture Paradox"

Executive Summary: 2-Bromo-3,6-dimethoxybenzaldehyde presents a handling paradox. It is not "moisture sensitive" in the violent sense (like acid chlorides), nor is it rapidly deliquescent. However, for its primary application—organometallic coupling and scaffold synthesis —trace moisture is a critical failure point.

The presence of water drives two degradation pathways:

  • Accelerated Autoxidation: Moisture catalyzes the radical conversion of the aldehyde to 2-bromo-3,6-dimethoxybenzoic acid.

  • Organometallic Quenching: In lithium-halogen exchange or Grignard reactions, trace water destroys the reactive intermediate immediately, leading to des-bromo byproducts (3,6-dimethoxybenzaldehyde) rather than the target.

Degradation Mechanics & Visualizations

To understand why rigorous drying is necessary, we must visualize the degradation pathways.

Diagram 1: The Moisture-Oxidation Cascade

This flowchart illustrates how environmental factors (Moisture/Air) compromise the compound's purity over time.

DegradationPathway Aldehyde 2-Bromo-3,6- dimethoxybenzaldehyde (Active Reagent) Hydrate Gem-Diol Hydrate (Transient) Aldehyde->Hydrate + H2O (Reversible) Acid 2-Bromo-3,6- dimethoxybenzoic Acid (Inactive Impurity) Aldehyde->Acid Autoxidation (Radical) Moisture Trace Moisture (Catalyst) Moisture->Acid Accelerates Oxygen Atmospheric Oxygen Oxygen->Acid Oxidant Hydrate->Aldehyde

Caption: Figure 1. Synergistic effect of moisture and oxygen leading to the irreversible formation of benzoic acid impurities.

Storage & Handling Protocols (The "Dry Chain")

Protocol A: Long-Term Storage

Objective: Prevent autoxidation and hydrate formation during dormancy.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower T slows radical oxidation rates significantly.
Atmosphere Argon or Nitrogen Displaces O₂; Argon is preferred as it is heavier than air and "blankets" the crystals.
Container Amber Glass The compound is light-sensitive; photons can initiate the radical oxidation mechanism.
Desiccant P₂O₅ or Silica Gel Secondary containment in a desiccator is required to maintain <10% RH.
Protocol B: Pre-Reaction Drying (Remediation)

If your material has clumped or turned yellow (signs of moisture/oxidation), perform this remediation before use in sensitive reactions.

  • Dissolution: Dissolve the crude solid in minimal Dichloromethane (DCM).

  • Wash: Wash with 10% aqueous NaHCO₃ (removes benzoic acid impurity) followed by Brine.

  • Dry: Dry the organic layer over anhydrous MgSO₄.

  • Concentrate: Evaporate solvent under reduced pressure.

  • Vacuum Desiccation: Place the resulting solid in a vacuum desiccator over P₂O₅ for 12 hours at room temperature.

    • Validation: Run a ¹H NMR. The aldehyde proton (-CHO) should appear as a sharp singlet around 10.3-10.5 ppm. Broadening indicates wetness; a shift or new peak suggests acid formation.

Troubleshooting Guide & FAQs

Q1: The solid has turned from off-white to bright yellow. Is it usable?

  • Diagnosis: The yellow color typically indicates the formation of conjugated oxidation byproducts (quinoid-like structures) or simply the presence of the benzoic acid derivative.

  • Action: Do not use for stoichiometry-sensitive reactions (e.g., lithiation). Purify via Recrystallization from Ethanol/Hexane or perform the Protocol B wash described above.

Q2: I am performing a Lithium-Halogen exchange, but I am recovering the starting material or the protonated product (3,6-dimethoxybenzaldehyde).

  • Root Cause: "Protonated product" implies the lithiated intermediate formed but was immediately quenched by a proton source—likely trace moisture in the aldehyde or the solvent.

  • Solution: Azeotropically dry the aldehyde with Toluene (3x) on a rotavap prior to reaction. Ensure the reaction temperature is strictly controlled (<-78°C) to prevent instability of the lithiated species.

Q3: Can I store this in a standard chemical cabinet?

  • Answer: No. While it won't degrade instantly, ambient heat and humidity will degrade purity by 5-10% over 6 months. It requires Cold (+4°C) and Inert Gas storage.

Application Workflow: Lithiation Safety

This diagram details the critical path for using this compound in organometallic chemistry, where moisture control is paramount.

LithiationWorkflow Start Raw 2-Bromo-3,6- dimethoxybenzaldehyde Drying Azeotropic Drying (Toluene, 3x) Start->Drying Solvent Dissolve in Anhydrous THF (<50 ppm H2O) Drying->Solvent Cooling Cool to -78°C Solvent->Cooling Reagent Add n-BuLi / t-BuLi Cooling->Reagent Decision Moisture Present? Reagent->Decision Success Lithiated Intermediate (Stable at -78°C) Decision->Success No Failure Quenched Product (Des-bromo derivative) Decision->Failure Yes (Protonation)

Caption: Figure 2. Critical control points for moisture exclusion during lithiation reactions.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dimethoxybenzaldehyde (Isomer Analog Safety Data). Retrieved from

  • BenchChem. (2025).[1] Stability issues with 2-Bromo-3,5-dimethoxytoluene under reaction conditions. (Provides mechanistic insight on lithiation of bromo-dimethoxy systems). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3,4-dimethoxybenzaldehyde. Retrieved from

  • BLD Pharm. (2025). 2-Bromo-3,6-dimethoxybenzaldehyde Storage and Handling. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Validation & Comparative

Spectroscopic Validation Guide: 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared spectroscopic characterization of 2-Bromo-3,6-dimethoxybenzaldehyde , a critical intermediate often synthesized from 2,5-dimethoxybenzaldehyde.[1]

This analysis differentiates the target compound from its precursor (2,5-dimethoxybenzaldehyde) and its common regioisomer (4-bromo-2,5-dimethoxybenzaldehyde), providing a robust method for reaction monitoring and structural validation.

Executive Summary: The Spectral Fingerprint

In the synthesis of 2-Bromo-3,6-dimethoxybenzaldehyde, IR spectroscopy serves as a rapid "Go/No-Go" gate. The introduction of the bromine atom at the ortho position relative to the carbonyl group induces specific electronic and steric shifts that distinguish the product from the starting material.[1]

  • Primary Indicator: A hypsochromic (blue) shift in the Carbonyl (C=O) stretch due to the ortho-halo effect.

  • Secondary Indicator: A distinct change in the aromatic region (fingerprint) confirming the substitution pattern of the remaining hydrogens.[1]

Strategic Comparison: Target vs. Alternatives

The table below contrasts the target molecule with its precursor and its most common synthetic byproduct.

FeatureTarget: 2-Bromo-3,6-dimethoxybenzaldehyde Precursor: 2,5-Dimethoxybenzaldehyde Byproduct: 4-Bromo-2,5-dimethoxybenzaldehyde
Structure 1-CHO, 2-Br, 3-OMe, 6-OMe1-CHO, 2-OMe, 5-OMe1-CHO, 2-OMe, 4-Br, 5-OMe
C=O[1][2][3][4][5][6] Stretch ~1690 – 1705 cm⁻¹ (High Freq)~1680 – 1685 cm⁻¹~1674 cm⁻¹ (Lower Freq)
Ar-H Pattern Vicinal (Ortho) (H at C4, C5)Mixed (Vicinal + Isolated)Isolated (Para) (H at C3, C6)
Diagnostic Region ~800 – 840 cm⁻¹ (Strong)~810 & ~880 cm⁻¹~860 – 900 cm⁻¹ (Sharp)
Melting Point 102 – 104 °C48 – 52 °C132 – 133 °C

Critical Insight: The 4-bromo isomer (often the major product in standard bromination) has a lower carbonyl frequency than the precursor due to resonance donation. The 2-bromo target (ortho) has a higher carbonyl frequency due to steric twisting and the field effect.

Detailed Spectral Analysis
A. Carbonyl Region (1650–1720 cm⁻¹)

The carbonyl stretch is the most diagnostic feature.[1]

  • Mechanism: In the target compound, the bulky Bromine atom at position 2 (ortho) forces the carbonyl group slightly out of planarity with the benzene ring. This reduces the

    
    -conjugation between the ring and the C=O bond.[1]
    
  • Result: Reduced conjugation increases the double-bond character of the carbonyl, shifting the absorption to a higher wavenumber (>1690 cm⁻¹ ).

  • Contrast: The 4-bromo isomer retains planarity, and the bromine's inductive effect is outweighed by resonance factors, often lowering the peak to ~1674 cm⁻¹.

B. Aromatic C-H Bending (Fingerprint Region: 700–900 cm⁻¹)

This region confirms the regiochemistry (where the Br landed).[1]

  • Target (2-Br, 3,6-OMe): The remaining protons are at positions 4 and 5. These are adjacent (vicinal ).

    • Look for: A strong bending vibration characteristic of two adjacent hydrogens, typically 800–840 cm⁻¹ .[1]

  • Byproduct (4-Br, 2,5-OMe): The remaining protons are at positions 3 and 6. They are separated by substituents (isolated ).

    • Look for: Sharp peaks characteristic of isolated hydrogens, typically 860–900 cm⁻¹ .[1]

C. Ether Stretches (1000–1300 cm⁻¹)
  • C-O-C Asymmetric: Strong bands at 1260–1275 cm⁻¹ .[1]

  • C-O-C Symmetric: Strong bands at 1020–1050 cm⁻¹ .[1]

    • Note: The C-Br stretch also appears in the 1000–1100 cm⁻¹ region but is often obscured by the strong methoxy signals.[1]

Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended for speed, but KBr pellet transmission is superior for resolving the fingerprint region.[1]

Step-by-Step Workflow:

  • Sample Prep (ATR): Ensure the sample is a dry, crystalline powder.[1] Solvent residues (DCM/Ethyl Acetate) will show peaks at 700-800 cm⁻¹ that interfere with the Ar-H diagnostic region.[1]

  • Background Scan: Run an air background (32 scans).[1]

  • Acquisition: Place 5-10 mg of sample on the Diamond/ZnSe crystal.[1] Apply high pressure (clamp).[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (Screening) or 64 (Publication)

    • Range: 4000 – 600 cm⁻¹[1]

  • Validation Check:

    • Check 3200–3600 cm⁻¹.[1][6] If broad peaks exist, the sample is wet (O-H stretch) or contains acid impurities.

    • Check 2300 cm⁻¹.[1] If CO₂ doublet is inverted, re-run background.[1]

Decision Logic (Visualization)

The following diagram illustrates the logical workflow for interpreting the spectrum of the crude reaction product to identify the target isomer.

IR_Analysis Start Crude Product Spectrum CheckCO Step 1: Analyze C=O Region (1670 - 1710 cm⁻¹) Start->CheckCO HighFreq Peak > 1690 cm⁻¹ (Hypsochromic Shift) CheckCO->HighFreq Shift Up LowFreq Peak < 1680 cm⁻¹ (Bathochromic Shift) CheckCO->LowFreq Shift Down CheckFingerprint1 Step 2: Check Ar-H Bending (800 - 900 cm⁻¹) HighFreq->CheckFingerprint1 CheckFingerprint2 Step 2: Check Ar-H Bending (800 - 900 cm⁻¹) LowFreq->CheckFingerprint2 Target Target Identified: 2-Bromo-3,6-dimethoxybenzaldehyde (Vicinal H: ~830 cm⁻¹) CheckFingerprint1->Target Strong band ~800-840 cm⁻¹ Isomer Isomer Identified: 4-Bromo-2,5-dimethoxybenzaldehyde (Isolated H: ~880 cm⁻¹) CheckFingerprint2->Isomer Sharp band ~870-900 cm⁻¹ Precursor Starting Material: 2,5-Dimethoxybenzaldehyde (Mixed Pattern) CheckFingerprint2->Precursor Complex/Mixed

Caption: Logical flowchart for distinguishing the target 2-bromo isomer from the 4-bromo byproduct using IR spectral checkpoints.

References
  • Synthesis and Characterization of Bromo-Dimethoxybenzaldehydes. Sunan Kalijaga State Islamic University. (Discusses IR data for the 4-bromo isomer at 1674 cm⁻¹).

  • Cassels, B.K., et al. "Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes."[1] Bol. Soc. Chil. Quim., 35, 313-316 (1990).[2] (Details the isolation of the 2-bromo-3,6-dimethoxy isomer and melting points).

  • BenchChem Technical Guide. "IR Spectrum Analysis of 2,6-Dimethoxybenzaldehyde." (Provides baseline data for dimethoxy-substituted benzaldehydes).

  • Master Organic Chemistry. "Infrared Spectroscopy: A Quick Primer On Interpreting Spectra." (General diagnostic ranges for ortho-substituted carbonyls).

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in structural elucidation. This guide offers an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-3,6-dimethoxybenzaldehyde. In the absence of a publicly available experimental spectrum for this specific isomer, we will construct a detailed predictive analysis grounded in the fundamental principles of mass spectrometry and supported by comparative data from its isomers and structurally related compounds.

The Rationale Behind the Fragments: Predicting the Electron Ionization Roadmap

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes a series of fragmentation events. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the characteristic fragments of the parent molecule.

For 2-Bromo-3,6-dimethoxybenzaldehyde, the fragmentation is anticipated to be driven by the interplay of its three key functional groups: the aromatic ring, the aldehyde, and the bromo and methoxy substituents. The presence of bromine, with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[1][2]

Below is a proposed fragmentation pathway for 2-Bromo-3,6-dimethoxybenzaldehyde, outlining the key expected fragmentation steps.

M Molecular Ion (M⁺˙) m/z 244/246 M_minus_H [M-H]⁺ m/z 243/245 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 215/217 M->M_minus_CHO - CHO˙ M_minus_CH3 [M-CH₃]⁺ m/z 229/231 M->M_minus_CH3 - CH₃˙ M_minus_Br [M-Br]⁺ m/z 165 M->M_minus_Br - Br˙ CHO_fragment [CHO]⁺ m/z 29 M->CHO_fragment Br_fragment [Br]⁺ m/z 79/81 M->Br_fragment M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 201/203 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for 2-Bromo-3,6-dimethoxybenzaldehyde under electron ionization.

A Comparative Analysis: Differentiating Isomers Through Fragmentation

The true power of mass spectrometry lies in its ability to distinguish between isomers. By comparing the predicted fragmentation of 2-Bromo-3,6-dimethoxybenzaldehyde with the known fragmentation patterns of its isomers, we can highlight the subtle yet critical differences that enable their individual identification.

Isomer Key Differentiating Fragments & Rationale Reference
2-Bromo-3,6-dimethoxybenzaldehyde (Predicted) Loss of a methyl radical (M-15) is expected to be a prominent fragmentation pathway due to the presence of two methoxy groups. Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion is also likely. The proximity of the bromo and methoxy groups may influence the stability of certain fragment ions.N/A
2,6-Dimethoxybenzaldehyde The experimental spectrum shows a strong molecular ion at m/z 166. A significant peak at m/z 135 corresponds to the loss of a methoxy radical (OCH₃) . The base peak is often observed at m/z 122, resulting from the loss of CO from the [M-H]⁺ ion.[3][4]
2,4-Dimethoxybenzaldehyde The mass spectrum of this isomer also displays a strong molecular ion at m/z 166. A key fragment is observed at m/z 151, corresponding to the loss of a methyl radical . The subsequent loss of CO from this ion leads to a fragment at m/z 123.[5]
4-Bromo-2,5-dimethoxybenzaldehyde While a full spectrum is not readily available, based on general principles, a significant molecular ion peak at m/z 244/246 would be expected. Fragmentation would likely involve the loss of the aldehyde group (CHO) and methyl radicals from the methoxy groups.[6]

Table 1. Comparative analysis of the key mass spectral features of 2-Bromo-3,6-dimethoxybenzaldehyde and its related isomers.

The predicted fragmentation of 2-Bromo-3,6-dimethoxybenzaldehyde suggests that the initial loss of a methyl radical will be a favored pathway, a feature that can be contrasted with the fragmentation of its non-brominated analogs. The subsequent fragmentation steps will be influenced by the presence of the bromine atom, leading to a unique fingerprint.

Experimental Protocol: A Blueprint for Acquisition

To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) prep2 Prepare a dilute solution (e.g., 1 mg/mL) prep1->prep2 gcms1 Inject 1 µL into GC-MS prep2->gcms1 gcms2 Separation on a non-polar capillary column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analyzer (e.g., Quadrupole) gcms3->gcms4 gcms5 Detector gcms4->gcms5 data1 Acquire Mass Spectrum gcms5->data1 data2 Identify Molecular Ion Peak (M⁺˙) data1->data2 data3 Analyze Fragmentation Pattern data2->data3 data4 Compare with Predicted Pattern & Isomers data3->data4

Caption: A generalized workflow for the GC-MS analysis of 2-Bromo-3,6-dimethoxybenzaldehyde.

Detailed GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-350

Conclusion

While a definitive experimental mass spectrum for 2-Bromo-3,6-dimethoxybenzaldehyde remains to be published, a robust prediction of its fragmentation pattern can be constructed based on established chemical principles and comparative analysis with its isomers. The characteristic isotopic signature of bromine, coupled with the expected fragmentation pathways of the aldehyde and methoxy groups, provides a strong basis for its identification and differentiation from related compounds. The experimental protocol outlined in this guide provides a clear path for researchers to acquire the empirical data needed to confirm and refine our understanding of the mass spectral behavior of this molecule. This predictive and comparative approach is an invaluable tool in the arsenal of the modern analytical chemist, enabling confident structural elucidation even in the absence of complete reference data.

References

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • NIST. (n.d.). 2,6-Dimethoxybenzaldehyde. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Hertzog, M., & Lavanant, H. (n.d.). EID Fragmentation for Structural Elucidation. Bruker. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 735–756. [Link]

  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

  • Department of Chemistry, Faculty of Science and Environmental Studies, Universiti Pertanian Malaysia. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Pertanika, 10(2), 161-165. [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

  • Clark, J. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • da Silva, J. G., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33(2), 205-217. [Link]

  • Oded R. (2016, July 29). EI-MS: M-28 peak in aldehydes. Chemistry Stack Exchange. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

Sources

A Senior Application Scientist's Guide to Brominating Dimethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the regioselective functionalization of aromatic compounds is a cornerstone of molecular design. Brominated dimethoxybenzaldehyde derivatives are valuable intermediates, serving as versatile scaffolds for constructing complex molecules in pharmaceuticals and materials science.[1][2][3] The introduction of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, lithiation, or conversion to Grignard reagents, enabling the elaboration of the molecular framework.[4]

This guide offers an in-depth comparison of common brominating agents for dimethoxybenzaldehyde, moving beyond a simple recitation of protocols to explain the underlying principles that govern reactivity and selectivity. By understanding the causality behind experimental choices, researchers can optimize their synthetic strategies for improved yields, purity, and safety.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The bromination of dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] This two-step process is fundamental to understanding the reaction's outcome.

  • Electrophilic Attack: The aromatic π-system of the dimethoxybenzaldehyde ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺ or its equivalent). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromatic system and yielding the final product.[5]

The regiochemical outcome—where the bromine atom attaches to the ring—is dictated by the directing effects of the existing substituents: the two methoxy groups (-OCH₃) and the aldehyde group (-CHO).

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density into the ring via resonance.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The final substitution pattern is a result of the synergistic or antagonistic interplay of these effects. In all common dimethoxybenzaldehyde isomers, the potent activating nature of the methoxy groups dominates, directing the incoming electrophile to positions ortho or para to them.

Caption: General mechanism for Electrophilic Aromatic Bromination (SEAr).

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical and directly influences reaction efficiency, selectivity, and safety. Here, we compare three prevalent systems.

Parameter Molecular Bromine (Br₂) / Acetic Acid N-Bromosuccinimide (NBS) In Situ Bromine (e.g., KBrO₃/HBr)
Reactivity High, often aggressive.[8]Mild to moderate, more controlled.[9][10]High, generated directly in the reaction mixture.[1]
Selectivity Good, but can lead to over-bromination with highly activated rings.[11][12]Generally higher regioselectivity; a preferred choice for preventing side reactions.[4][13]Good, comparable to molecular bromine.[1]
Typical Conditions Glacial acetic acid, often at 0°C to room temperature.[2][8]Aprotic solvents (DMF, CCl₄) or protic/acidic media.[2][14] Often used with radical initiators for allylic/benzylic bromination, but functions as an electrophilic source for activated arenes.[15]Aqueous acidic media (e.g., glacial acetic acid, HBr).[1]
Advantages Inexpensive, readily available, high yields for many substrates.[8]Crystalline solid, easier and safer to handle than liquid Br₂.[10][13] Minimizes competing radical reactions.[13]Avoids handling and storing highly toxic liquid bromine.[1]
Disadvantages Highly toxic, corrosive, volatile, and difficult to handle.[13][16] Can generate significant HBr byproduct.More expensive than Br₂. Can be moisture and light-sensitive.[17]Requires careful control of stoichiometry with strong oxidizers and acids.
Key Safety Extreme Caution: Use only in a well-ventilated chemical fume hood with appropriate PPE (gloves, goggles, face shield).[16]Irritant. Avoid inhaling dust. Store in a cool, dry, dark place.[18][19]Reaction generates toxic bromine in situ; handle within a fume hood.
Causality Behind Performance
  • Molecular Bromine (Br₂): The classic, powerful electrophile. Its high reactivity stems from the ability of a Lewis acid catalyst (or a polar solvent like acetic acid) to polarize the Br-Br bond, creating a potent electrophilic bromine species. However, this high reactivity can be a double-edged sword, sometimes leading to the formation of di-brominated byproducts, especially with the electron-rich dimethoxybenzaldehyde system.[20][21] For example, the bromination of 2,5-dimethoxybenzaldehyde with Br₂ in acetic acid yields the desired 4-bromo product in high yield (87%) but also produces a small amount of the 6-bromo isomer (5%).[11]

  • N-Bromosuccinimide (NBS): NBS is widely regarded as a milder and more selective brominating agent for aromatic systems.[2] It serves as a source of electrophilic bromine, often activated by an acid or a polar solvent.[22] A key advantage is that NBS provides a low, steady concentration of the brominating species, which helps to suppress side reactions and over-bromination that can occur with a large excess of Br₂.[13][23] This controlled delivery makes it an excellent choice for sensitive or highly activated substrates.

  • In Situ Generation (KBrO₃/HBr): This method offers a significant safety advantage by avoiding the direct handling of liquid bromine.[1] Potassium bromate (KBrO₃) acts as an oxidizing agent, reacting with hydrobromic acid (HBr) within the flask to generate Br₂ in situ. The bromination then proceeds as it would with molecular bromine. This technique provides the reactivity of Br₂ without the associated storage and handling hazards. A study on the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) using KBrO₃ and HBr in glacial acetic acid reported an excellent yield of 82.03%.[1]

Experimental Protocols & Workflow

The following protocols provide validated, step-by-step procedures for the bromination of dimethoxybenzaldehyde isomers.

Protocol 1: Bromination of 2,5-Dimethoxybenzaldehyde with Molecular Bromine

This protocol is adapted from procedures that reliably yield 4-bromo-2,5-dimethoxybenzaldehyde as the major product.[2][8][11]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Glacial Acetic Acid (GAA)

  • Molecular Bromine (Br₂)

  • Ice water

  • 5% Sodium bisulfite solution (optional)

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (e.g., 20.0 g, 0.12 mol) in glacial acetic acid (115 mL) within a round-bottom flask equipped with a magnetic stirrer.[8]

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Bromine Addition: In a separate flask, carefully prepare a solution of bromine (20.0 g) in glacial acetic acid (60 mL).[8] Add this bromine solution dropwise to the cooled, stirring aldehyde solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][8]

  • Quenching & Precipitation: Once the reaction is complete, pour the mixture into a large beaker containing ice water (approx. 500 mL) to precipitate the crude product.[2]

  • Neutralization (Optional): If the aqueous mixture retains an orange/brown color from excess bromine, add a 5% sodium bisulfite solution dropwise until the color dissipates.[2]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude solid from methanol or ethanol to yield purified 4-bromo-2,5-dimethoxybenzaldehyde as crystals.[2][8]

Protocol 2: Bromination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) using In Situ Generated Bromine

This safer protocol avoids handling liquid bromine and has been shown to be highly effective.[1]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Potassium Bromate (KBrO₃)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, 47%)

  • Ice water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: To a round-bottom flask, add veratraldehyde (e.g., 10 mmol), potassium bromate (3.3 mmol), and glacial acetic acid (5 mL). Stir the mixture at room temperature.[1]

  • HBr Addition: Slowly add HBr (47%, 1 mL) drop by drop to the stirring mixture. The solution will typically change color from yellow to orange.[1]

  • Reaction: Continue stirring at room temperature for approximately 45-60 minutes. Monitor the reaction by TLC.[1]

  • Quenching & Precipitation: Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.[1]

  • Neutralization: Add solid sodium thiosulfate (Na₂S₂O₃) portion-wise until the orange color of excess bromine disappears.[1]

  • Isolation: Filter the resulting solid using a Büchner funnel and wash it with cold distilled water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-bromo-4,5-dimethoxybenzaldehyde.[1]

Protocol_Workflow start Start: Dissolve Aldehyde in Acetic Acid cool Cool to 0°C (Ice Bath) start->cool add_br2 Dropwise Addition of Br₂ Solution cool->add_br2 react Stir at Room Temp (Monitor by TLC) add_br2->react quench Pour into Ice Water react->quench neutralize Neutralize Excess Br₂ (Sodium Bisulfite) quench->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize from Ethanol/Methanol filter->recrystallize product Pure Brominated Product recrystallize->product

Caption: Experimental workflow for the bromination of dimethoxybenzaldehyde using Br₂.

Conclusion and Recommendations

The selection of a brominating agent for dimethoxybenzaldehyde hinges on a balance of reactivity, selectivity, safety, and cost.

  • Molecular Bromine (Br₂) in acetic acid remains a cost-effective and high-yielding method, suitable for robust, large-scale syntheses where handling protocols for hazardous materials are well-established.

  • N-Bromosuccinimide (NBS) is the agent of choice when higher selectivity is required, or when working with sensitive substrates prone to over-reaction. Its solid form presents a significant advantage in handling and safety, making it ideal for research and discovery labs.[10][13]

  • In situ generation of bromine represents an excellent compromise, offering the high reactivity of molecular bromine while mitigating the severe hazards associated with its storage and direct handling.[1] This method is particularly recommended for laboratories looking to improve their safety profile without sacrificing reaction efficiency.

Ultimately, the optimal choice depends on the specific isomer being used, the scale of the reaction, and the safety infrastructure available to the researcher. By understanding the principles outlined in this guide, scientists can make an informed decision to achieve their synthetic goals efficiently and safely.

References

  • Nafillah, S., et al. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 15(2), 661-669. Available from: [Link]

  • Daud, A., & Sargent, M. V. (1982). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 5(1), 23-26. Available from: [Link]

  • Wenceslau, V. B., et al. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry A. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]

  • ResearchGate. (2025). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. Available from: [Link]

  • Wenceslau, V. B., et al. (2022). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. The Journal of Physical Chemistry A, 126(44), 8264–8277. Available from: [Link]

  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Available from: [Link]

  • Borges, I. D., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Google Patents. (2013). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
  • ResearchGate. (1991). Regioselective Bromination of 3-Hydroxy-4-methoxybenzaldehyde (I). Available from: [Link]

  • Sardessai, S. R., & Abramson, H. (1991). THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE. STRUCTURAL PROOF OF THE 6-BROMO ISOMER via 3,6-DIMETHOXYBENZOCYCLOBUTENE.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available from: [Link]

  • Ashenhurst, J. (2013). What is Allylic Bromination? Master Organic Chemistry. Available from: [Link]

  • Sigma-Aldrich. (2010). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available from: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Available from: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available from: [Link]

  • Li, B., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Available from: [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • Powers, D. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2277–2282. Available from: [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Aromatic bromination with NBS. Available from: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available from: [Link]

  • PENTA. (2024). Safety Data Sheet: Bromine. Available from: [Link]

  • University Course Material. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Available from: [Link]

Sources

A Comparative Guide to the HPLC Analysis of 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical intermediates is a cornerstone of robust and reliable research. 2-Bromo-3,6-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of various complex organic molecules. Its purity and characterization are critical to ensure the desired outcome of subsequent reactions. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Bromo-3,6-dimethoxybenzaldehyde, alongside alternative analytical techniques, supported by established principles and experimental insights.

The Critical Role of Analytical Chemistry in Synthesis

The synthesis of specifically substituted benzaldehydes, such as 2-Bromo-3,6-dimethoxybenzaldehyde, often involves reactions that can yield a mixture of isomers and byproducts. For instance, the bromination of 2,5-dimethoxybenzaldehyde has been shown to produce both 4-bromo-2,5-dimethoxy- and 2-bromo-3,6-dimethoxybenzaldehyde.[1] Therefore, a reliable analytical method is paramount to not only confirm the presence and purity of the desired product but also to quantify any impurities.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Analysis

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar to non-polar organic compounds, making it an ideal choice for substituted benzaldehydes. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.

A Proposed HPLC Protocol for 2-Bromo-3,6-dimethoxybenzaldehyde

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for aromatic compounds.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Elution Mode: A gradient elution is recommended to ensure the separation of the main compound from potential impurities with varying polarities. A typical gradient might be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 50% B

    • 27-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: UV detection at 254 nm is a good starting point, as the benzene ring with its substituents will have strong absorbance in this region. A UV scan of the analyte can determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of 2-Bromo-3,6-dimethoxybenzaldehyde in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilyl stationary phase offers a high degree of hydrophobicity, leading to good retention and resolution of aromatic aldehydes.

  • Acetonitrile/Methanol and Water Mobile Phase: These are common solvents for RP-HPLC, offering a good balance of polarity and miscibility. Acetonitrile generally provides better peak shapes for aromatic compounds compared to methanol.

  • Gradient Elution: A gradient is crucial for analyzing samples with a potential range of impurities. It allows for the elution of more polar compounds early in the run while ensuring that more non-polar compounds are eluted within a reasonable time, with good peak shape.

  • UV Detection: The conjugated π-system of the aromatic ring and the carbonyl group in 2-Bromo-3,6-dimethoxybenzaldehyde makes it a strong chromophore, allowing for sensitive detection using a UV detector.

Workflow for HPLC Method Development

Analytical_Method_Selection cluster_Goals cluster_Methods Start Analytical Need Quantification Quantitative Analysis (Purity, Assay) Start->Quantification Purification Preparative Purification Start->Purification Screening Qualitative Screening (Reaction Monitoring) Start->Screening HPLC HPLC Quantification->HPLC GCMS GC-MS (if volatile) Quantification->GCMS ColumnChrom Column Chromatography Purification->ColumnChrom Screening->HPLC for high-throughput TLC TLC Screening->TLC

Sources

Safety Operating Guide

Precision Disposal Protocol: 2-Bromo-3,6-dimethoxybenzaldehyde

[1]

Executive Directive

Do NOT dispose of 2-Bromo-3,6-dimethoxybenzaldehyde down the drain. This compound is a halogenated organic that requires high-temperature incineration with specific flue gas scrubbing.[1] Improper disposal risks the formation of toxic acid gases (HBr) and potential environmental persistence.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Mark clearly as "Halogenated Organic Waste."

  • Container: Use High-Density Polyethylene (HDPE) or glass; avoid metal containers if acidic impurities are suspected.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the first step in safe waste management. The aldehyde functionality presents a flammability/oxidation risk, while the bromine substituent dictates the incineration pathway.[1]

ParameterSpecification
Chemical Name 2-Bromo-3,6-dimethoxybenzaldehyde
CAS Number 85432-87-7
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical State Solid (Pale yellow to white crystalline powder)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Reactivity Sensitive to strong oxidizers (exothermic oxidation to carboxylic acid).[1]

The Science of Segregation (Why It Matters)

Disposal protocols are not arbitrary; they are based on chemical reactivity and combustion physics.

  • The Halogen Factor (Br):

    • Mechanism: When burned in standard medical/general waste incinerators, brominated compounds release Hydrogen Bromide (HBr) gas.

    • Risk: HBr is highly corrosive and can damage incinerator linings or escape as a toxic plume.

    • Solution: This waste must go to a facility equipped with wet scrubbers (alkaline quench) to neutralize acid gases. This is why you never mix it with non-halogenated waste—it downgrades the entire container to a more expensive, specialized treatment stream.

  • The Aldehyde Factor (-CHO):

    • Mechanism: Aldehydes are reducing agents.

    • Risk: If mixed with waste streams containing oxidizers (e.g., Nitric Acid, Peroxides), a spontaneous, exothermic redox reaction can occur, leading to container rupture or fire.[1]

    • Solution: Strict segregation from "Oxidizing Waste" streams.

Pre-Disposal Protocol: The Self-Validating System

Before placing this chemical into a waste container, perform this three-step validation to ensure container stability.

Step 1: Physical State Verification[1]
  • Action: Confirm if the waste is solid (pure compound) or liquid (dissolved in solvent).

  • Protocol:

    • Solids: Dispose of in a wide-mouth jar labeled "Hazardous Waste - Solid."

    • Liquids: If dissolved in DCM or Chloroform, use the "Halogenated Solvent" carboy.[1] If dissolved in Acetone/Methanol, it must still go to "Halogenated Waste" because the solute (the aldehyde) dictates the stream.[1]

Step 2: The Oxidizer Check (Critical for Liquid Waste)[1]
  • Context: Ensure the receiving waste container does not contain oxidizers.

  • Test: Use a Starch-Iodide paper strip on the waste container's headspace or a small aliquot if unsure of the container's history.

    • Blue/Black Color:STOP. Oxidizers are present. Do not add the aldehyde.

    • No Color Change: Safe to proceed.

Step 3: pH Neutrality[1]
  • Context: Aldehydes can polymerize or degrade in highly acidic/basic media.

  • Action: Ensure the waste solution is pH 4–9. If highly acidic (e.g., from a reaction workup), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent gas evolution.[1]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Bromo-3,6-dimethoxybenzaldehyde.

DisposalWorkflowStartWaste: 2-Bromo-3,6-dimethoxybenzaldehydeStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolidLiquidPathLiquid SolutionStateCheck->LiquidPathLiquidPackSolidPack in HDPE/Glass JarLabel: 'Solid Hazardous Waste'(Toxic/Irritant)SolidPath->PackSolidSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckStreamHaloStream: HalogenatedOrganic SolventsSolventCheck->StreamHaloYesStreamNonHaloStream: Mixed Solvents(Must be treated as Halogenateddue to solute)SolventCheck->StreamNonHaloNoFinalDispHigh-Temp Incineration(w/ Acid Scrubbers)PackSolid->FinalDispStreamHalo->FinalDispStreamNonHalo->FinalDisp

Figure 1: Decision tree for segregating 2-Bromo-3,6-dimethoxybenzaldehyde waste streams.

Regulatory Compliance & Waste Codes

While specific codes vary by region, the following classifications generally apply under US EPA (RCRA) and EU regulations.

  • US EPA (RCRA):

    • Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent.

    • Toxic: While not explicitly P or U listed, it falls under the "catch-all" for halogenated organics.

    • Best Practice: Tag as "Halogenated Solvent Waste" (e.g., F001/F002 if spent solvents are involved).

  • European Waste Catalogue (EWC):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.[1]

Emergency Spill Procedures

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The dust is an irritant to the respiratory tract (STOT SE 3). Clear the immediate area.[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and an N95/P100 dust mask (for solids).[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels if the solvent is flammable (static risk), unless wet.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container. Wash the area with soap and water; collect the rinsate as halogenated waste.

References

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]

  • PubChem. (2025).[4] 2-Bromo-3,4-dimethoxybenzaldehyde Compound Summary (Structural Analog). National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

Personal protective equipment for handling 2-Bromo-3,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

2-Bromo-3,6-dimethoxybenzaldehyde is a functionalized aromatic aldehyde often utilized as a pharmacophore intermediate in the synthesis of quinones and isoquinoline alkaloids.[1][2]

The Safety Paradox: While often classified merely as an "Irritant" (Xi) in vendor catalogs, the combination of the reactive aldehyde moiety (protein binding/sensitization risk) and the halogenated ring (enhanced lipophilicity/dermal absorption) demands a safety protocol stricter than the standard GHS classification suggests.

Critical Hazard Baseline (Structural Analog Assessment):

  • Physical State: Solid (Powder/Crystalline).

  • Primary Risks: Respiratory irritation (dust), severe eye irritation, and potential skin sensitization.

  • GHS Classifications: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for exposure elimination.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution/Spill Cleanup)Scientific Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Laminate (Silver Shield/4H) Required if dissolved in DCM, THF, or Chloroform.Permeation Logic: Brominated aromatics can permeate thin nitrile rapidly when solvated. Double gloving provides a "breakthrough indicator" gap.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Drift Risk: Crystalline powders often carry a static charge, causing "jump" or drift. Safety glasses leave a gap for airborne dust to enter the tear duct.
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpmP100 / N95 Respirator Only if hood work is impossible or during spill cleanup outside a hood.Sensitization: Aldehydes are respiratory sensitizers.[4] Engineering controls (hood) are superior to masks.
Body Defense Lab Coat (High-Neck) Cotton/Poly blend.Tyvek® Sleeves or Apron Contact Dermatitis: Protects wrists/forearms, the most common site of exposure during weighing.
Operational Logic Flow (Decision Tree)

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the state of the chemical.

SafetyLogic Start Start: Handling 2-Bromo-3,6-dimethoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solvated (Liquid) StateCheck->Solution EngineeringSolid Engineering Control: Chemical Fume Hood (Static Control Bar Recommended) Solid->EngineeringSolid SolventCheck Check Solvent Type Solution->SolventCheck PPESolid PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat EngineeringSolid->PPESolid Halogenated Halogenated/Aggressive (DCM, THF, Chloroform) SolventCheck->Halogenated Standard Standard (Ethanol, Water, Ethyl Acetate) SolventCheck->Standard PPEAggr PPE Upgrade: Laminate/Barrier Gloves Face Shield Halogenated->PPEAggr PPEStd PPE Standard: Nitrile Gloves (Double) Splash Goggles Standard->PPEStd

Caption: Operational decision tree for selecting PPE based on physical state and solvent carrier compatibility.

Technical Handling Protocol
A. Weighing & Transfer (The Critical Step)

Context: Benzaldehydes are prone to oxidation (forming benzoic acids) and are often sticky or statically charged.

  • Static Neutralization: Use an ionizing bar or anti-static gun inside the balance draft shield. This prevents the powder from "jumping" onto your gloves or the balance bench.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.

  • Transfer: Use a wide-mouth funnel. If the solid is clumpy (common with dimethoxy-substituted benzaldehydes), do not crush it in the open air. Crush it inside the reaction vessel using a glass rod after wetting it with solvent.

B. Solubilization

Context: Once in solution, the risk of skin absorption increases significantly.

  • Solvent Choice: If using Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection.

  • Protocol: If a spill occurs on gloves while handling a DCM solution of this compound, doff immediately . Do not wait for a burning sensation. The halogenated solvent acts as a vehicle, dragging the brominated aldehyde through the glove and into the skin.

Disposal & Emergency Logistics

Waste Segregation (Crucial): Unlike simple organic waste, this compound contains a halogen (Bromine). It must be segregated to prevent the formation of toxic byproducts during incineration.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Solid Waste: 2-Bromo-3,6-dimethoxybenzaldehyde. Toxic/Irritant."[4][5]
Liquid Waste Halogenated Organic"Halogenated Solvents + Brominated Aldehyde."
Spill Cleanup Contaminated DebrisDouble-bagged in heavy-duty polyethylene.

Decontamination Protocol:

  • Glassware: Rinse with Acetone first (collect as Halogenated Waste), then wash with an ethanolic KOH base bath if residue persists (aldehydes can polymerize).

  • Surface Spill:

    • Solid: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with concentrated aldehydes).

References
  • National Center for Biotechnology Information (PubChem). 2-Bromo-3,6-difluorobenzaldehyde (Structural Analog Safety Data). PubChem Compound Summary for CID 50998399.[6] [Link]

  • U.S. EPA. Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

Sources

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